molecular formula C18H20FN5O B8692789 LSN2814617

LSN2814617

Cat. No.: B8692789
M. Wt: 341.4 g/mol
InChI Key: NPRJTKMKUYJGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSN2814617 is a useful research compound. Its molecular formula is C18H20FN5O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3

InChI Key

NPRJTKMKUYJGAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

LSN2814617: Mechanisms of mGluR5 Positive Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Neuroscience Applications

Executive Summary

LSN2814617 (CAS: 1313498-08-6) is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric agonists that bind the glutamate site and often cause rapid receptor desensitization, this compound binds to a distinct allosteric transmembrane domain, potentiating the receptor's response to endogenous glutamate.

This compound represents a "second-generation" mGluR5 PAM, designed to overcome the physicochemical liabilities (solubility, brain penetrance) of earlier tools like CDPPB and ADX47273. It is primarily utilized in preclinical research to investigate NMDA receptor hypofunction (a model for schizophrenia) and sleep-wake architecture , where it demonstrates robust wake-promoting effects without the rebound hypersomnolence typical of psychostimulants.

Molecular Mechanism & Pharmacology[2]

Chemical Identity
  • IUPAC Name: 3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine[2]

  • Core Scaffold: Triazolo[4,3-a]pyridine[1][2][3][4]

  • Molecular Formula: C₁₈H₂₀FN₅O[1][3][4]

  • Molecular Weight: 341.4 g/mol [3][4]

Allosteric Modulation Theory

This compound acts as a pure PAM . It lacks intrinsic agonist activity; it does not activate mGluR5 in the absence of glutamate. Instead, it lowers the energy barrier for the receptor to transition from the inactive to the active state upon glutamate binding.

  • Binding Site: Transmembrane domain (7TM), distinct from the large extracellular Venus Flytrap Domain (VFD) where glutamate binds.

  • Potency:

    • Human mGluR5 EC₅₀: ~52 nM[3][4]

    • Rat mGluR5 EC₅₀: ~42 nM

  • Selectivity: >10 µM against mGluR1, mGluR2/3, and ionotropic glutamate receptors (NMDA, AMPA).

Signaling Pathway (Gq/G11)

Upon binding, this compound potentiates the canonical Gq-protein signaling cascade. This leads to the activation of Phospholipase C


 (PLC

), hydrolysis of PIP2 into IP3 and DAG, and subsequent mobilization of intracellular calcium.
Visualization: mGluR5-Gq Signaling Cascade

mGluR5_Pathway Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates LSN This compound (Allosteric) LSN->mGluR5 Potentiates Gq Gq/11 Protein mGluR5->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilizes NMDAR NMDA Receptor Potentiation Ca->NMDAR Facilitates PKC/Src

Caption: this compound binds allosterically to mGluR5, amplifying Gq-mediated calcium release and downstream NMDA receptor potentiation.

Therapeutic Potential & In Vivo Efficacy[2]

Cognitive Enhancement (Schizophrenia)

The "NMDA Hypofunction Hypothesis" of schizophrenia suggests that diminishing glutamatergic signaling contributes to negative symptoms and cognitive deficits.

  • Mechanism: mGluR5 is physically and functionally coupled to NMDA receptors via scaffold proteins (e.g., Shank, Homer). Potentiating mGluR5 activity indirectly restores NMDA receptor currents.

  • Data: this compound reverses cognitive deficits induced by NMDA antagonists (e.g., SDZ 220,581) in operant tasks like Delayed Match to Position (DMTP) .

Sleep-Wake Architecture

Unlike amphetamines (which increase dopamine) or caffeine (adenosine antagonism), this compound promotes wakefulness via glutamatergic tone.

  • Effect: Significant increase in Wake time; suppression of REM and NREM sleep.[5]

  • Advantage: Minimal Rebound Hypersomnolence. Animals do not exhibit the deep "crash" (compensatory sleep) seen after psychostimulant withdrawal, suggesting a distinct homeostatic interaction.

Experimental Protocols

In Vitro Validation: Calcium Mobilization Assay (FLIPR)

Objective: Determine the EC₅₀ of this compound by measuring intracellular calcium flux in HEK293 cells stably expressing human mGluR5.

Reagents:

  • HEK293-hmGluR5 cell line (inducible expression often preferred to prevent toxicity).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Glutamate (EC₂₀ concentration).

Protocol:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 10-point serial dilution of this compound in Assay Buffer (0.1 nM to 10 µM).

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Addition A (Modulator): Add this compound.[1][3][4][5] Monitor for 5 minutes (check for intrinsic agonism—expect none).

  • Addition B (Agonist): Add Glutamate at a fixed EC₂₀ concentration.

  • Measurement: Record peak fluorescence response.

  • Analysis: Normalize data to % of maximal Glutamate response. Fit to a four-parameter logistic equation.

In Vivo Validation: Rat Sleep/Wake EEG Telemetry

Objective: Assess wake-promoting efficacy and sleep architecture changes.

Workflow Visualization:

EEG_Workflow Surgery Surgery: Implant Telemetry TX Recovery Recovery: 14 Days Surgery->Recovery Baseline Baseline Recording: 24h L/D Cycle Recovery->Baseline Dosing Dosing: This compound (PO) (0.3 - 10 mg/kg) Baseline->Dosing Recording Active Recording: EEG/EMG Analysis Dosing->Recording Analysis FFT Analysis: Wake/NREM/REM Bins Recording->Analysis

Caption: Workflow for evaluating this compound effects on sleep architecture using telemetry.

Key Steps:

  • Implantation: Wistar rats implanted with abdominal telemetry transmitters with leads routed to cranial electrodes (Frontal/Parietal cortex) and dorsal neck muscles (EMG).

  • Dosing: Administer this compound orally (PO) at CT0 (Lights On) or CT12 (Lights Off). Vehicle: 1% HEC/0.25% Tween 80.

  • Data Binning: Analyze EEG/EMG in 10-second epochs.

    • Wake: Low amplitude EEG, high EMG.

    • NREM: High amplitude delta (0.5–4 Hz), low EMG.

    • REM: Theta dominance (6–9 Hz), muscle atonia (silent EMG).

  • Success Criteria: Dose-dependent increase in Wake duration during the first 4 hours post-dose.

Summary of Key Data

ParameterValue / CharacteristicSource
Target mGluR5 (Positive Allosteric Modulator)Gilmour et al., 2013
Binding Site Transmembrane Domain (MPEP site)Gilmour et al., 2013
h-mGluR5 EC₅₀ 52 nMCayman Chemical / Gilmour
r-mGluR5 EC₅₀ 42 nMGilmour et al., 2013
Receptor Occupancy ED₅₀ = 13 mg/kg (Rat Hippocampus)Gilmour et al., 2013
Bioavailability High (Orally Active)Gilmour et al., 2013
Key Phenotype Wake promotion, cognitive restorationLoomis et al., 2015

References

  • Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239.[2][6][7]

  • Loomis, S., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology, 232(21), 3977-3989.[5]

  • Cayman Chemical. this compound Product Information & Safety Data Sheet.

  • MedKoo Biosciences. this compound Chemical Structure and Properties.[1]

Sources

LSN2814617: A Technical Guide for the Potent and Selective mGlu5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). We will delve into its chemical properties, mechanism of action, and its application in neuroscience research, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a small molecule that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. A clear understanding of its fundamental chemical characteristics is paramount for any researcher working with this compound.

PropertyValueSource
CAS Number 1313498-08-6[1][2][3][4][5]
Molecular Formula C₁₈H₂₀FN₅O[1][2][3][4][6]
Molecular Weight 341.38 g/mol (Theoretical: 341.39 g/mol )[1][2][6]
IUPAC Name 5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole[2]
Synonyms LSN 2814617, LSN-2814617[1][2]
SMILES FC1=CC=C(C2=NOC([C@@H]3CC4=NN=C(C(C)(C)C)N4CC3)=N2)C=C1[2]

Mechanism of Action: Potentiating Glutamatergic Signaling

This compound functions as a positive allosteric modulator of the mGlu5 receptor.[1][2][3][4][5] This means it does not activate the receptor directly but binds to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[4] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for a vast array of neuronal functions.[7]

The potentiation of mGlu5 by this compound leads to an amplification of the downstream signaling cascades initiated by glutamate binding. This modulation offers a more nuanced approach to targeting the glutamatergic system compared to direct agonists or antagonists, which can lead to overstimulation or complete blockade of the receptor, respectively.

The efficacy of this compound has been demonstrated in vitro, with EC₅₀ values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[6] It has been shown to potentiate glutamate-induced calcium mobilization in cells expressing human mGlu5 with an EC₅₀ of 52 nM.[3][5]

mGlu5_PAM_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling mGlu5 mGlu5 Receptor Signaling_Cascade Enhanced Signaling Cascade mGlu5->Signaling_Cascade Activates Glutamate Glutamate Glutamate->mGlu5 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu5 Binds to allosteric site Cellular_Response Modulated Cellular Response Signaling_Cascade->Cellular_Response Leads to

Figure 1: Simplified workflow of this compound as a positive allosteric modulator of the mGlu5 receptor.

In Vivo Activity and Research Applications

This compound is an orally active and brain-penetrant compound, making it a valuable tool for in vivo studies.[6] Research has demonstrated its ability to reverse cognitive deficits in animal models. Specifically, it has been shown to reverse deficits in reversal learning memory induced by methylazoxymethanol acetate (MAM).[1][2]

Furthermore, this compound has been investigated for its effects on wakefulness. In vivo electroencephalogram (EEG) studies in rats have revealed that this compound possesses significant wake-promoting properties with minimal rebound hypersomnolence.[6] These findings suggest its potential for research into disorders of consciousness and sleep.

The pro-cognitive and wake-promoting effects of this compound highlight its potential as a research tool and a lead compound for the development of therapeutics for conditions such as schizophrenia, where cognitive impairment is a core symptom.[6][8]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to assess the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing the human mGlu5 receptor.

Materials:

  • Cell line stably expressing human mGlu5 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • Glutamate

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the mGlu5-expressing cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Assay: a. Wash the cells to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a predetermined time. c. Place the plate in the microplate reader and begin fluorescence measurements to establish a baseline. d. Add the EC₂₀ concentration of glutamate to all wells. e. Continue to record the fluorescence signal to measure the calcium response.

  • Data Analysis: Determine the EC₅₀ of this compound by plotting the potentiation of the glutamate response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate mGlu5-expressing cells Start->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Prepare_Compounds Prepare this compound and Glutamate solutions Dye_Loading->Prepare_Compounds Wash_Cells Wash cells Prepare_Compounds->Wash_Cells Add_LSN Add this compound dilutions Wash_Cells->Add_LSN Measure_Baseline Measure baseline fluorescence Add_LSN->Measure_Baseline Add_Glutamate Add EC20 Glutamate Measure_Baseline->Add_Glutamate Measure_Response Measure fluorescence response Add_Glutamate->Measure_Response Analyze_Data Analyze data and determine EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro calcium mobilization assay to assess this compound activity.

Conclusion

This compound is a well-characterized and potent positive allosteric modulator of the mGlu5 receptor. Its favorable pharmacokinetic properties, including oral availability and brain penetrance, coupled with its demonstrated efficacy in preclinical models of cognitive dysfunction and wakefulness, make it an invaluable tool for neuropharmacological research. This guide provides a foundational understanding of its chemical nature and biological activity, empowering researchers to effectively utilize this compound in their studies to further unravel the complexities of the glutamatergic system and its role in health and disease.

References

  • BioChemPartner. This compound | 1313498-08-6 | Data Sheet. [Link]

  • Bertin Bioreagent. This compound - Biochemicals - CAT N°: 33607. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 611, DL-Glutamic acid. [Link]

  • National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Identification of a Selective Allosteric Agonist of mGlu5. [Link]

  • American Chemical Society Publications. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. [Link]

Sources

mGluR5 PAM LSN2814617 for schizophrenia research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, method-centric analysis of LSN2814617, a selective mGluR5 Positive Allosteric Modulator (PAM), specifically tailored for researchers investigating the NMDA hypofunction hypothesis of schizophrenia.

mGluR5 Positive Allosteric Modulation in Schizophrenia Therapeutics

Part 1: Executive Technical Context

The NMDA Hypofunction Bottleneck Current antipsychotics predominantly target dopaminergic (D2) and serotonergic (5-HT2A) receptors, effectively managing positive symptoms but failing to address the cognitive and negative symptoms of schizophrenia. These deficits are increasingly attributed to NMDA receptor (NMDAR) hypofunction , particularly on parvalbumin-positive GABAergic interneurons.

The mGluR5 Solution Metabotropic glutamate receptor 5 (mGluR5) is physically and functionally coupled to NMDARs via the scaffolding proteins Homer, Shank, and PSD-95 .[1] Activation of mGluR5 potentiates NMDAR currents.[1][2][3] However, orthosteric agonists cause rapid receptor desensitization and lack subtype selectivity.[4] This compound represents a "pure" PAM strategy: it binds to an allosteric site (distinct from the glutamate orthosteric site), increasing the receptor's affinity for glutamate and its coupling efficiency to Gq/11 signaling pathways without inducing intrinsic activation. This mechanism preserves the temporal fidelity of endogenous neurotransmission while boosting synaptic gain.

Part 2: Compound Dossier & Pharmacodynamics
ParameterSpecificationTechnical Significance
Compound Name This compoundEli Lilly Research Laboratories
Chemical Class Triazolo-pyridineDistinct from early benzamide PAMs (e.g., CPPHA)
Mechanism Positive Allosteric ModulatorNo intrinsic agonist activity (Silent without Glutamate)
Potency (EC50) ~24 nM (Human mGluR5)Highly potent; suitable for low-dose in vivo studies
Fold Shift 2–3 fold leftward shiftIncreases glutamate sensitivity significantly
Selectivity >100x vs. mGluR1/2/3Critical to avoid motor deficits (mGluR1)
Brain Penetration High (Hippocampal Occupancy)Displaces [11C]-MPEPy in vivo
Part 3: Mechanistic Architecture

The following diagram illustrates the signal transduction pathway utilized by this compound to potentiate NMDAR function. Note the critical role of the Homer-Shank scaffold in physically linking the two receptors, allowing mGluR5-driven PKC activation to phosphorylate and "prime" the NMDAR.

mGluR5_Pathway cluster_membrane Post-Synaptic Density mGluR5 mGluR5 Receptor (7-TM GPCR) Scaffold Scaffold Complex (Homer - Shank - PSD95) mGluR5->Scaffold Physical Link Gq Gq/11 Protein mGluR5->Gq Activation NMDAR NMDA Receptor (Ion Channel) Potentiation NMDAR Potentiation (Restored Plasticity) NMDAR->Potentiation Increased Ca2+ Influx Scaffold->NMDAR Glutamate Glutamate (Endogenous) Glutamate->mGluR5 Orthosteric Binding LSN This compound (PAM Site) LSN->mGluR5 Allosteric Modulation (Conformational Lock) PLC PLC-beta Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation Ca->PKC PKC->NMDAR Phosphorylation (S896/S897)

Caption: Signal transduction cascade of this compound-mediated NMDAR potentiation via Gq-PKC signaling.

Part 4: Validated Experimental Protocols
4.1 In Vitro Characterization: Calcium Mobilization Assay

Objective: Determine the EC50 and "Fold Shift" of this compound. Self-Validating Logic: The assay must include an "agonist-only" control to ensure the compound is not acting as an orthosteric agonist (which would risk neurotoxicity).

Protocol Workflow:

  • Cell Line: HEK293 stably transfected with human mGluR5 (inducible expression preferred to prevent desensitization during culture).

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye (2 µM) for 45 mins at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Addition (The PAM Phase):

    • Add this compound (concentration range: 1 nM – 10 µM).

    • Critical Step: Incubate for 5–10 minutes. Monitor fluorescence.[5][6] Result must be flat. Any rise here indicates intrinsic agonist activity (Fail).

  • Agonist Challenge (The Potentiation Phase):

    • Add Glutamate at EC20 concentration (concentration producing 20% of max response, typically ~300-500 nM).

    • Rationale: Using EC20 allows maximum dynamic range to observe potentiation. Using EC100 would mask the PAM effect.

  • Data Analysis: Calculate the Area Under the Curve (AUC). The increase in AUC relative to the Vehicle+Glutamate(EC20) control defines the PAM efficacy.

4.2 In Vivo Validation: MAM Model Reversal Learning

Objective: Assess the compound's ability to rescue cognitive flexibility deficits, a core symptom of schizophrenia. Context: The Methylazoxymethanol (MAM) model (neurodevelopmental disruption) creates a phenotype mimicking schizophrenia neuropathology (hippocampal atrophy, parvalbumin interneuron loss).

Protocol Workflow:

  • Model Induction: Administer MAM (22 mg/kg, i.p.) to pregnant dams on Embryonic Day 17 (E17).

  • Subject Selection: Male offspring at >P60 (post-puberty).

  • Dosing:

    • Test Group: this compound (1.0 mg/kg, p.o.) administered 30-60 mins prior to testing.

    • Vehicle: 1% CMC / 0.25% Tween 80.

  • Behavioral Task (Morris Water Maze or Operant Chamber):

    • Phase 1 (Acquisition): Train animals to find a hidden platform/lever. (MAM and WT animals usually perform similarly here).

    • Phase 2 (Reversal): Move the platform/change the active lever.

    • Readout: Count errors (perseverance). MAM animals typically return to the old location repeatedly (perseverative error).

  • Success Criteria: this compound-treated MAM animals show statistically significant reduction in perseverative errors, comparable to Wild Type (WT) controls.

Part 5: Translational Safety & Challenges

A critical failure mode for mGluR5 PAMs in clinical trials has been adverse events related to excitotoxicity (seizures) .

  • The this compound Advantage: Unlike earlier generations (e.g., CDPPB), this compound exhibits a distinct pro-vigilant (wake-promoting) profile without the rebound hypersomnolence seen with stimulants.

  • Seizure Threshold Testing (Mandatory Safety Assay): Before advancing to efficacy studies, researchers must determine the convulsive liability.

    • Method: Observation of racin scale seizures following high-dose administration (e.g., >100 mg/kg).

    • Therapeutic Window: Calculate the ratio between the Reversal Learning ED50 (e.g., 1 mg/kg) and the seizure threshold. A ratio >100 is desirable.

Part 6: References
  • Gilmour, G., et al. (2013). "In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat." Neuropharmacology.

  • Gastambide, F., et al. (2012). "Selective remediation of reversal learning deficits in the methylazoxymethanol (MAM) model of schizophrenia by a novel mGlu5 positive allosteric modulator." Neuropsychopharmacology.

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.

  • MedKoo Biosciences. "this compound Product Data Sheet & Pharmacology."

Sources

Impact of LSN2814617-Mediated mGluR5 Positive Allosteric Modulation on NMDA Receptor Function

[1]

Executive Summary

LSN2814617 acts as a highly selective, potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5 ).[1] While it does not bind directly to the NMDA receptor (NMDAR), its pharmacological value lies in its ability to functionally potentiate NMDAR signaling via intracellular crosstalk. This mechanism is critical for reversing NMDAR hypofunction, a pathological hallmark of schizophrenia and certain cognitive disorders.

This technical guide delineates the molecular mechanism, functional consequences, and experimental protocols required to assess the effects of this compound on NMDAR function.

Mechanistic Architecture: The mGluR5-NMDAR Crosstalk

This compound enhances the affinity of mGluR5 for glutamate and its coupling efficacy to G-proteins. The downstream effect on NMDARs is mediated through the Gq-PLC-PKC signaling axis .

Molecular Cascade
  • Binding: this compound binds to the allosteric transmembrane domain of mGluR5, distinct from the orthosteric glutamate site.

  • G-Protein Activation: Potentiated mGluR5 activates G

    
    q/11 proteins.
    
  • Second Messengers: G

    
    q stimulates Phospholipase C 
    
    
    (PLC
    
    
    ), hydrolyzing PIP2 into IP3 and Diacylglycerol (DAG).
  • Kinase Activation: DAG and IP3-mediated Ca

    
     release activate Protein Kinase C (PKC) and Src-family kinases.
    
  • NMDAR Potentiation: PKC phosphorylates NMDAR subunits (specifically GluN2B at Ser1303 and GluN1 at Ser896/897), increasing channel opening probability and surface trafficking.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade linking this compound binding to NMDAR potentiation.

mGluR5_NMDAR_PathwayLSNThis compound(PAM Site)mGluR5mGluR5 ReceptorLSN->mGluR5Allosteric PotentiationGlutamateGlutamate(Orthosteric Site)Glutamate->mGluR5ActivationGqGαq/11 ProteinmGluR5->GqCouplingPLCPLCβGq->PLCActivatePIP2PIP2PLC->PIP2DAG_IP3DAG + IP3PIP2->DAG_IP3HydrolysisCaIntracellular Ca2+DAG_IP3->CaReleasePKCPKC / Src KinaseDAG_IP3->PKCActivateCa->PKCCo-factorNMDARNMDA Receptor(Phosphorylation)PKC->NMDARPhosphorylate(GluN1/GluN2B)CurrentIncreased Ca2+/Na+Influx (LTP)NMDAR->CurrentPotentiation

Caption: this compound potentiates mGluR5-driven PKC activation, leading to phosphorylation-dependent enhancement of NMDAR currents.

Quantitative Pharmacology & Functional Effects[3][4]

This compound is distinguished by its high selectivity and lack of intrinsic agonist activity (it requires glutamate to function), which preserves the temporal fidelity of synaptic transmission.

Potency and Selectivity Profile
ParameterValueContext
Target mGluR5Positive Allosteric Modulator
Human mGluR5 EC50 52 nMFunctional Ca2+ mobilization assay
Rat mGluR5 EC50 42 nMFunctional Ca2+ mobilization assay
Intrinsic Efficacy NonePure PAM; no effect without agonist
Selectivity >100-foldvs. mGluR1, mGluR2/3, iGluRs
Brain Penetrance HighSuitable for in vivo CNS studies
Physiological Consequences
  • Restoration of NMDAR Hypofunction: In models where NMDARs are blocked (e.g., by SDZ 220,581), this compound restores functional connectivity and behavioral performance.

  • Pro-Vigilant Effects: Unlike amphetamines, this compound promotes wakefulness without rebound hypersomnolence, likely by amplifying glutamatergic tone via the NMDAR.

  • Synaptic Plasticity: Facilitates the induction of Long-Term Potentiation (LTP) in the hippocampus, a cellular correlate of memory dependent on NMDAR activation.

Experimental Protocols

To validate the effects of this compound on NMDAR function, researchers should employ a combination of ex vivo electrophysiology and behavioral pharmacology.

Protocol A: Ex Vivo Slice Electrophysiology (NMDAR Currents)

Objective: Measure the potentiation of pharmacologically isolated NMDAR currents in hippocampal CA1 pyramidal neurons.

Reagents:

  • ACSF (Artificial Cerebrospinal Fluid): Standard composition, Mg2+-free or low-Mg2+ (to unblock NMDARs).

  • Blockers: CNQX (20 µM) to block AMPA/Kainate receptors; Picrotoxin (50 µM) to block GABA-A receptors.

  • Agonist: DHPG (if testing sub-threshold activation) or electrical stimulation of Schaffer collaterals.

  • Test Compound: this compound (100 nM – 1 µM).

Workflow:

  • Slice Preparation: Prepare 300-400 µm acute hippocampal slices from rats/mice. Recover for 1 hour.

  • Whole-Cell Configuration: Patch CA1 pyramidal neurons. Clamp voltage at -70 mV (if Mg2+-free) or +40 mV (in normal Mg2+).

  • Baseline Recording: Perfuse with ACSF + Blockers. Stimulate Schaffer collaterals to evoke stable NMDAR-EPSCs.

  • Drug Application: Perfuse this compound for 10-15 minutes.

  • Challenge: Apply a sub-threshold dose of DHPG (mGluR1/5 agonist) to prime the system, or rely on ambient glutamate if using high-frequency stimulation.

  • Analysis: Compare EPSC amplitude and decay kinetics (Tau) pre- and post-LSN2814617.

Protocol B: Behavioral Rescue (Reversal Learning)

Objective: Assess this compound's ability to reverse cognitive deficits induced by NMDAR antagonism.

Workflow Visualization:

Experimental_WorkflowStep1Subject Prep(Rat/Mouse)Step2Induce Deficit(Administer NMDA Antagoniste.g., SDZ 220,581)Step1->Step2T = -30 minStep3Treatment(Administer this compound)Step2->Step3T = -15 minStep4Task: Reversal Learning(Operant Chamber)Step3->Step4T = 0 minStep5Data Analysis(% Correct Responses)Step4->Step5Post-Session

Caption: Workflow for assessing this compound efficacy in rescuing NMDAR-dependent cognitive deficits.

Troubleshooting & Controls (Self-Validation)

To ensure scientific integrity (Trustworthiness), every experiment must include specific controls to rule out off-target effects.

ObservationPotential CauseValidation Step
No Potentiation Lack of ambient glutamateAdd sub-threshold DHPG or increase stimulation frequency to ensure mGluR5 occupancy.
High Background Noise Off-target bindingUse MPEP (mGluR5 antagonist) + this compound. If effect persists, it is non-specific.
Seizure-like Activity Over-excitationThis compound is a PAM, not an agonist, reducing this risk. However, verify dose < 10 mg/kg in vivo.
Receptor Desensitization Prolonged exposureLimit drug perfusion time to <20 mins in slice physiology.

References

  • Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[2] Neuropharmacology.

  • Gastambide, F., et al. (2013). The mGlu5 positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat.[3] Neuropharmacology.

  • TargetMol. this compound Chemical & Physical Properties. TargetMol Compound Dictionary.

  • Conn, P. J., et al. (2009). Allosteric modulators of metabotropic glutamate receptors: lessons learned from mGlu5. Current Opinion in Pharmacology.

LSN2814617: A Novel mGlu₅-Mediated Approach to Modulating Sleep-Wake Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive daytime sleepiness (EDS) represents a significant unmet medical need, with current therapeutic options often accompanied by undesirable side effects such as rebound hypersomnia and cognitive impairment. This guide explores the distinct pro-vigilant profile of LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu₅) receptor. Preclinical evidence demonstrates that this compound produces a robust and sustained increase in wakefulness.[1] Critically, this effect is qualitatively distinct from traditional stimulants; it is not associated with a proportional compensatory sleep response, or "rebound hypersomnolence," that typically follows periods of induced wakefulness.[2][3] Furthermore, this compound has been shown to improve the functional capacity of sleep-restricted animals without the detrimental effects on response control observed with agents like caffeine and modafinil.[2] This document provides a detailed overview of the underlying mechanism, the rigorous experimental protocols used for its evaluation, and the unique pharmacological profile of this compound, positioning mGlu₅ PAMs as a promising and differentiated therapeutic strategy for disorders of hypersomnolence.

Introduction: The Challenge of Arousal Modulation

The regulation of sleep and wakefulness is governed by a complex interplay of homeostatic and circadian processes within the central nervous system (CNS).[4] Disruptions to this delicate balance can lead to conditions like excessive daytime sleepiness, a primary symptom in disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder. While conventional treatments like modafinil and amphetamines are available, their mechanisms often lead to a significant "sleep debt," resulting in a strong compensatory rebound of sleep and potential for abuse or adverse cognitive effects.[2] This has driven the search for novel molecular targets that can promote wakefulness while maintaining cognitive function and avoiding significant disruption to sleep homeostasis. The metabotropic glutamate 5 (mGlu₅) receptor, a key player in regulating neuronal excitability and synaptic plasticity, has emerged as a promising target for achieving this goal.[1][5]

The mGlu₅ Receptor: A Hub for Wakefulness

The mGlu₅ receptor is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of excitatory synapses throughout the brain. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and cognitive function.[1] The mGlu₅ receptor is a key component of the cortico-thalamo-cortical network, a circuit critical for regulating arousal and sleep-wake states.[5] During wakefulness, this network is characterized by high-frequency, low-amplitude electrical activity (EEG), which is shaped by glutamatergic thalamocortical neurons.[5] Potentiating mGlu₅ activity can therefore enhance excitatory neurotransmission in these arousal-promoting circuits.

This compound: A Positive Allosteric Modulator

This compound is not a direct agonist of the mGlu₅ receptor. Instead, it acts as a Positive Allosteric Modulator (PAM). PAMs bind to a topographically distinct site on the receptor from the endogenous ligand (glutamate), inducing a conformational change that potentiates the receptor's response to glutamate.[1] This mechanism offers a more nuanced and potentially safer way to enhance receptor signaling, as the PAM's effect is dependent on the presence of the natural neurotransmitter, preserving the physiological patterns of neuronal activation. This compound is a potent and selective potentiator of both human and rat mGlu₅ receptors, with no detectable intrinsic agonist properties.[1]

mGlu5_PAM_Mechanism cluster_membrane Postsynaptic Membrane cluster_action Ligand Binding & Modulation cluster_downstream Downstream Signaling Cascade mGluR5 mGlu₅ Receptor (Inactive) Gq_inactive Gq Protein (Inactive) mGluR5->Gq_inactive Coupled Glutamate Glutamate mGluR5_active mGlu₅ Receptor (Active) Glutamate->mGluR5_active Binds to orthosteric site LSN This compound (PAM) LSN->mGluR5_active Binds to allosteric site Gq_active Gq Protein (Active) mGluR5_active->Gq_active Activates PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Arousal Increased Neuronal Excitability & Arousal Ca->Arousal NMDAR NMDA Receptor Potentiation PKC->NMDAR NMDAR->Arousal

Caption: Mechanism of this compound as an mGlu₅ PAM.

Preclinical Assessment of Sleep-Wake Architecture

To rigorously characterize the effects of this compound on sleep and wakefulness, a well-validated preclinical model is essential. The gold standard involves continuous electroencephalogram (EEG) and electromyogram (EMG) recordings in freely moving rodents.[6][7]

Rationale for the Experimental Model
  • Self-Validating System: EEG/EMG provides an objective and quantitative measure of brain state (wakefulness, NREM sleep, REM sleep).[6] Wakefulness is characterized by low-voltage, high-frequency EEG and high EMG tone. NREM sleep shows high-voltage, low-frequency (delta wave) EEG activity with reduced EMG tone. REM sleep is identified by a "paradoxical" EEG similar to wakefulness (theta-dominant) but with muscle atonia (minimal EMG activity).[7] This clear physiological signature allows for unambiguous classification of behavioral states.

  • Causality and Translatability: Using a sleep restriction protocol in rats serves as a translational model for excessive daytime sleepiness.[2] By inducing a state of sleep debt, the experiment can directly assess a compound's ability to not only promote wakefulness but also to restore functional performance on cognitive tasks, a key objective for clinical efficacy.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical workflow for assessing a pro-vigilant compound like this compound.

Step 1: Surgical Implantation of EEG/EMG Electrodes

  • Anesthesia: Anesthetize the subject animal (e.g., male Wistar rat) using isoflurane or a similar appropriate anesthetic. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. Maintain body temperature with a heating pad.

  • Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Electrode Placement: Drill small burr holes through the skull for EEG electrode placement (e.g., over the frontal and parietal cortices).[7] The stainless-steel screw electrodes are gently threaded into the holes until they touch the dura mater.

  • EMG Placement: Insert two insulated, fine-wire electrodes into the nuchal (neck) muscles to record EMG activity.[7]

  • Assembly Fixation: Secure the entire electrode assembly to the skull using dental acrylic, forming a durable head cap.

  • Post-Operative Care: Administer analgesics and allow the animal a recovery period of at least 7-10 days before any recordings begin.

Step 2: Habituation and Baseline Recording

  • Habituation: Connect the animal to the recording cable in its home cage and allow it to acclimate to the tether for at least 48 hours.

  • Baseline Recording: Record EEG/EMG data continuously for 24-48 hours to establish a stable, individual baseline sleep-wake architecture. This data serves as the control against which all subsequent manipulations are compared.

Step 3: Sleep Restriction and Compound Administration

  • Sleep Restriction: Induce sleep restriction for a defined period (e.g., 11 hours) using a validated method such as a biofeedback-controlled cage rotation system.[2] This system detects the onset of sleep via EEG and initiates a brief, gentle rotation of the cage floor to arouse the animal, effectively preventing sleep.

  • Dosing: Immediately following the sleep restriction period, administer the compound of interest (e.g., this compound at various doses), vehicle, or a positive comparator (e.g., modafinil, caffeine) via the appropriate route (e.g., oral gavage).[2]

Step 4: Post-Dosing and Rebound Recording

  • Treatment Period Recording: Record EEG/EMG continuously for several hours immediately following drug administration to assess the primary drug effect on wakefulness and sleep recovery.

  • Rebound Period Recording: Continue recording for at least the next 24 hours to quantify any compensatory rebound in NREM or REM sleep, which would indicate the magnitude of the sleep debt incurred.[8]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Surgery 1. Surgical Implantation of EEG/EMG Electrodes Recovery 2. Post-Op Recovery (7-10 Days) Surgery->Recovery Habituation 3. Habituation to Recording Cable (48h) Recovery->Habituation Baseline 4. Baseline Recording (24h) Habituation->Baseline SleepRestriction 5. Sleep Restriction (e.g., 11h) Baseline->SleepRestriction Dosing 6. Compound Administration (Vehicle, this compound, Comparators) SleepRestriction->Dosing PostDose 7. Post-Dosing Recording (Primary Effect & Rebound) Dosing->PostDose Scoring 8. Manual/Automated Sleep Stage Scoring PostDose->Scoring Quant 9. Quantification of Parameters (Time in Stage, Bout Length, etc.) Scoring->Quant Stats 10. Statistical Analysis (Comparison to Vehicle) Quant->Stats

Caption: Preclinical workflow for assessing this compound.

The Pro-Vigilant Profile of this compound

In vivo studies reveal that this compound possesses a powerful and remarkably clean wake-promoting profile, distinguishing it from other pro-vigilant agents.[8]

Quantitative Effects on Sleep-Wake Architecture

Following a period of sleep restriction, this compound dose-dependently and significantly increases time spent in wakefulness compared to vehicle-treated animals.[2] This effect is often more robust and sustained than that observed for standard doses of caffeine or modafinil.[8] The most striking feature, however, is the subsequent sleep response. While all wake-promoting compounds cause some compensatory sleep, the magnitude of this rebound after this compound administration is significantly smaller than what would be predicted based on the duration of wakefulness it induces.[1][2]

Table 1: Comparative Effects of Pro-Vigilant Compounds on Sleep-Wake Parameters in Rats Post-Sleep Restriction (Data synthesized from findings reported in Gilmour et al., 2015)[2][8]

ParameterVehicleThis compoundModafinilCaffeined-Amphetamine
Time in Wake (Post-Dose) Baseline Recovery+++ (Sustained)+++++++
Time in NREM (Post-Dose) ++ (Rebound)--- (Suppressed)-- (Suppressed)-- (Suppressed)--- (Suppressed)
Time in REM (Post-Dose) ++ (Rebound)--- (Suppressed)- (Suppressed)- (Suppressed)--- (Suppressed)
NREM Rebound (Subsequent 24h) N/AMinimal (+)Moderate (++)Moderate (++)Significant (+++)
REM Rebound (Subsequent 24h) N/AStrong (+++)Modest (+)NoneNone
Premature Responses (Task) BaselineNo ChangeIncreased (++)Increased (++)N/A (Task Disengaged)

Key: + indicates an increase, - indicates a decrease. The number of symbols represents the relative magnitude of the effect.

A Qualitatively Distinct Profile

The data reveal a profile that is not merely about promoting wakefulness, but about the quality of that wakefulness.

  • Minimal Homeostatic Rebound: The minimal NREM sleep rebound suggests that this compound may not induce the same level of homeostatic sleep pressure as other stimulants.[1] This implies a more efficient or less disruptive form of arousal.

  • Improved Functional Capacity: In studies pairing EEG with a simple response latency task (SRLT), this compound allowed sleep-restricted animals to re-engage with the task and improve performance.[2] Crucially, unlike caffeine and modafinil, it did not increase premature responses, an index of impulsivity or poor response control.[2] D-amphetamine, in contrast, caused the animals to disengage from the task entirely.[2]

  • Strong REM Rebound: A notable feature is the strong and significant compensatory increase in REM sleep during the recovery period following this compound administration.[8] This suggests that while NREM homeostasis is minimally affected, the drive for REM sleep is preserved and fully compensated for.

Conclusion and Future Directions

This compound represents a paradigm shift in the pharmacological approach to promoting wakefulness. By positively modulating the mGlu₅ receptor, it produces a robust, high-quality state of arousal that is divorced from the significant homeostatic sleep debt and cognitive side effects associated with conventional stimulants. The key takeaway for drug development professionals is the evidence that potentiation of the mGlu₅ receptor can dramatically increase wakefulness and improve the functional capacity of sleep-restricted subjects without eliciting a proportionate compensatory sleep response.[2]

Future research should focus on elucidating the precise downstream circuits through which mGlu₅ PAMs mediate this unique effect. Investigating the interaction between the mGlu₅ system and other key arousal centers, such as the orexin and histamine systems, will be critical. Furthermore, clinical evaluation of mGlu₅ PAMs in patient populations with excessive daytime sleepiness is a logical and highly anticipated next step to confirm if this remarkable preclinical profile translates to therapeutic benefit in humans.

References

  • Renger, J. J., & Uebele, V. N. (2020). Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates. Neuropsychopharmacology, 45(1), 1-11. [Link]

  • Gilmour, G., Broad, L. M., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology, 232(15), 2755–2770. [Link]

  • Gilmour, G., Broad, L. M., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239. [Link]

  • Melancon, B. J., et al. (2014). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Journal of Neuroscience, 34(3), 823-835. [Link]

  • Santini, M. A., et al. (2021). The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Wisor, J. P. (2018). Selectively Targeting the M1 and M4 Muscarinic Acetylcholine Receptors for the Treatment of Age-Related Sleep/Wake Architecture and Arousal Deficits. WSU Institutional Repository. [Link]

  • Gilmour, G., Broad, L. M., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology (Berl), 232(15), 2755-2770. [Link]

  • Digby, G. J., et al. (2012). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. Journal of Neuroscience, 32(4), 1293-1298. [Link]

  • Jones, C. K., et al. (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice. ACS Chemical Neuroscience, 14(3), 481-492. [Link]

  • Wikipedia contributors. (2024, January 28). Acetylcholine. In Wikipedia, The Free Encyclopedia. [Link]

  • Brown, R. E., Basheer, R., et al. (2012). Neuropharmacology of Sleep and Wakefulness. Sleep Medicine Clinics, 7(3), 459-488. [Link]

  • Gais, S., et al. (2000). M1 Muscarinic Acetylcholine Receptor Agonism Alters Sleep Without Affecting Memory Consolidation. Journal of Cognitive Neuroscience, 12(6), 1043-1051. [Link]

  • Imeri, L., Bianchi, S., Angeli, P., & Mancia, M. (1992). M1 and M3 muscarinic receptors: specific roles in sleep regulation. Neuroreport, 3(3), 276-278. [Link]

  • Wikipedia contributors. (2023, December 1). Melatonin receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Mang, G. M., & Franken, P. (2012). Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/Electromyogram Recordings in Mouse Sleep Studies. Sleep, 35(5), 721-729. [Link]

  • Bianca, S., et al. (2011). Probabilistic sleep architecture models in patients with and without sleep apnea. Journal of the Royal Society Interface, 8(64), 1626-1637. [Link]

  • Mashrur, F. R., et al. (2023). Mice Sleep Staging from EEG and EMG signals. University of Rochester. [Link]

  • Ahnaou, A., et al. (2017). Metabotropic glutamate receptor function and regulation of sleep-wake cycles. Current Opinion in Pharmacology, 35, 66-76. [Link]

  • Adan, A. (2012). The 52-item sleep-wake pattern assessment questionnaire: Evaluation of its psychometric features. Chronobiology International, 29(10), 1362-1370. [Link]

  • Vanini, G., et al. (2020). Activation of Preoptic GABAergic or Glutamatergic Neurons Modulates Sleep-Wake Architecture, but Not Anesthetic State Transitions. Current Biology, 30(4), 623-633.e4. [Link]

  • Spitschan, M., et al. (2022). Within-subjects ultra-short sleep-wake protocol for characterising circadian variations in retinal function. PLOS ONE, 17(1), e0262111. [Link]

  • Gregory, K. J., et al. (2013). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron, 80(3), 720-734. [Link]

  • Liu, C., & Ding, J. M. (2007). Role of the M-1 receptor in regulating circadian rhythms. Journal of Biological Rhythms, 22(5), 447-455. [Link]

  • Tisdale, E. J., et al. (2018). The M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) VU0453595 and M4 PAM VU0467154 Normalize Sleep‐Wake Architecture Deficits in Aged Mice. The FASEB Journal, 32(S1), lb394-lb394. [Link]

  • Postnova, S., et al. (2023). Mechanistic Modeling of Sleep-Wake Transitions via Circadian-Modulated Threshold Dynamics. bioRxiv. [Link]

  • Oishi, Y., et al. (2016). Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings. Journal of Visualized Experiments, (115), 54399. [Link]

  • National Center for Biotechnology Information. (2010). Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). PubChem. [Link]

  • Szuperak, M., et al. (2024). Energetic Demands Regulate Sleep-Wake Rhythm Circuit Development. eLife, 12, RP88559. [Link]

  • BIOPAC Systems, Inc. (2018). Measuring Long-Term, Wireless EEG in Rodents using Epitel-Epoch and BIOPAC Systems. [Link]

  • Van Dongen, H. P. (2010). Predicting Sleep/Wake Behavior for Model-Based Fatigue Risk Management. Sleep, 33(9), 1143–1144. [Link]

  • Fuller, P. M., Gooley, J. J., & Saper, C. B. (2006). Neurobiology of the sleep-wake cycle: sleep architecture, circadian regulation, and regulatory feedback. Journal of Biological Rhythms, 21(6), 482-493. [Link]

  • Oishi, Y., et al. (2016). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (115), 54399. [Link]

  • Conn, P. J., et al. (2011). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience, 2(8), 425-443. [Link]

  • Naido, T. (2021). Sleep-wake Models. [Link]

Sources

Methodological & Application

Application Note: Oral Administration Vehicle Formulation for LSN2814617

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LSN2814617 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), widely used in preclinical research regarding schizophrenia, cognitive deficits, and sleep architecture. Due to its lipophilic nature and limited aqueous solubility, successful oral administration requires a stable suspension vehicle rather than a simple solution.

This guide details the standardized suspension formulation used in pivotal characterization studies (e.g., Gilmour et al., 2013). The protocol utilizes a 1% Carboxymethylcellulose (CMC) / 0.25% Tween 80 system to ensure bioavailability, dose uniformity, and reproducible pharmacokinetics (PK).

Formulation Chemistry & Rationale

The selection of excipients for this compound is driven by the need to overcome the "wettability" barrier of the active pharmaceutical ingredient (API) while maintaining a uniform suspension for dosing.

Vehicle Composition (Standard Protocol)
ComponentConcentrationFunctionRationale
Sodium Carboxymethylcellulose (Na-CMC) 1.0% (w/v)Suspending AgentIncreases viscosity to prevent rapid sedimentation of drug particles, ensuring dose homogeneity.
Polysorbate 80 (Tween 80) 0.25% (v/v)Wetting Agent / SurfactantReduces surface tension between the hydrophobic this compound crystals and the aqueous phase, preventing "clumping" and floating.
Antifoam (e.g., Dow Corning 1510) 0.05% (v/v)Process AidPrevents foam formation during vigorous mixing/homogenization, allowing for accurate volumetric dosing.
Purified Water q.s. to 100%SolventAqueous carrier.
Critical Formulation Note: The "EEG Variation"

In specific sensitive applications, such as Sleep EEG studies , researchers have utilized a modified protocol involving 1% CMC alone (without Tween/Antifoam), relying on physical homogenization (glass tissue homogenizer) to achieve suspension.

  • Why? Surfactants like Tween 80 can occasionally alter blood-brain barrier (BBB) permeability or induce minor physiological noise in highly sensitive EEG baselines.

  • Recommendation: Use the Standard Protocol (CMC + Tween) for general PK, behavioral, and efficacy studies. Use the Homogenized CMC-only protocol only if surfactant interference is a documented concern in your specific assay.

Preparation Protocol (Step-by-Step)

This protocol is scaled for a 100 mL batch. Adjust volumes proportionally for your specific needs.

Equipment Required[1][2][3][4]
  • Analytical Balance (Precision ±0.1 mg)

  • Magnetic Stir Plate & Stir Bar

  • Glass Beakers

  • Volumetric Flask (100 mL)

  • Critical: High-shear homogenizer (e.g., Polytron) or Glass Tissue Homogenizer (for small batches).

Workflow Diagram

FormulationWorkflow Start Weigh this compound (Calculated for Free Base) Wetting Wetting Step Add 0.25% Tween 80 directly to powder Start->Wetting VehiclePrep Prepare Vehicle Base (1% CMC in Water) Dilution Gradual Addition Add CMC Vehicle in aliquots VehiclePrep->Dilution Reserve Paste Form Smooth Paste (Triturate to remove air pockets) Wetting->Paste Paste->Dilution Antifoam Add 0.05% Antifoam Dilution->Antifoam Homogenize Homogenization (Ensure particle dispersion) Antifoam->Homogenize QC QC Check (Visual inspection for clumps) Homogenize->QC

Figure 1: Step-by-step workflow for preparing the this compound oral suspension.

Detailed Steps
  • Vehicle Preparation (Day Prior Recommended):

    • Heat 80 mL of purified water to ~50°C.

    • Slowly sprinkle 1.0 g of Na-CMC powder into the vortex created by a magnetic stirrer.

    • Stir until fully dissolved and clear (may take several hours or overnight).

    • Cool to room temperature.

  • Weighing & Wetting (The "Paste" Method):

    • Weigh the required amount of this compound into a mortar or small beaker.

    • Add the calculated volume of Tween 80 (0.25% of final volume) directly onto the powder.

    • Technique: Use a pestle or spatula to triturate (grind) the powder with the Tween. This should form a thick, smooth paste. This step is crucial to remove adsorbed air from the hydrophobic particle surface.

  • Dispersion:

    • Gradually add the pre-prepared 1% CMC solution to the paste in small aliquots (geometric dilution).

    • Mix thoroughly after each addition to ensure no clumps form.

    • Transfer the mixture to a volumetric flask or graduated cylinder.

  • Finalizing:

    • Add Antifoam (0.05%) .[1][2]

    • Bring to final volume with remaining 1% CMC solution.

  • Homogenization (Critical for Bioavailability):

    • For small volumes (<10 mL): Use a glass tissue homogenizer (5-10 strokes).

    • For larger volumes (>10 mL): Use a high-shear probe homogenizer for 30-60 seconds.

    • Goal: A milky, uniform suspension with no visible particulates settling at the bottom.

In Vivo Administration Guidelines

Dosing Parameters[4][5][6]
  • Route: Oral Gavage (PO).[2]

  • Dosing Volume: Standard preclinical volume is 10 mL/kg for rats and mice.

    • Example: For a 300g rat, administer 3.0 mL of suspension.

  • Frequency: Single daily dosing is typical for acute studies; this compound has a pharmacokinetic profile supporting acute behavioral testing 30-60 minutes post-dose.

Pharmacokinetic Validation

Successful formulation is validated by achieving sufficient brain receptor occupancy.

  • Target Engagement: Doses of 3–13 mg/kg PO in this vehicle have been shown to occupy hippocampal mGluR5 receptors significantly (ED50 ≈ 13 mg/kg for occupancy, but behavioral effects are seen at lower doses like 1-3 mg/kg).

  • Timing: Behavioral testing (e.g., reversal learning, sleep EEG) typically commences 30 minutes post-dose .

Mechanism of Action Context

Understanding the pathway helps justify the need for precise dosing. This compound potentiates the mGluR5 receptor, which functionally interacts with NMDA receptors. Inconsistent dosing due to poor suspension can lead to variable NMDA modulation, ruining behavioral data.

MOA LSN This compound (Oral Dose) mGluR5 mGluR5 Receptor (Allosteric Site) LSN->mGluR5 Binds PAM Site NMDAR NMDA Receptor (Potentiation) mGluR5->NMDAR Functional Interaction Calcium Intracellular Ca2+ Mobilization mGluR5->Calcium Signaling Cascade Glutamate Glutamate (Endogenous) Glutamate->mGluR5 Binds Orthosteric Site Behavior Cognitive Enhancement Wakefulness NMDAR->Behavior Synaptic Plasticity

Figure 2: Mechanism of Action. This compound requires stable delivery to potentiate mGluR5 and modulate NMDA signaling.

Storage and Stability

  • Storage: Store the suspension at 4°C.

  • Shelf Life: Suspensions are thermodynamically unstable. It is highly recommended to prepare fresh daily .

  • Re-suspension: If stored for >1 hour, the formulation must be vortexed or stirred vigorously immediately prior to dosing to ensure resuspension of settled particles.

References

  • Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239.[3][4]

    • Source:

    • Relevance: Primary source for the 1% CMC / 0.25% Tween 80 / 0.05% Antifoam vehicle composition.
  • Gastambide, F., et al. (2012). Selective remediation of reversal learning deficits in the MAM E17 model of schizophrenia by a novel mGlu5 positive allosteric modulator. Neuropsychopharmacology, 37(4), 1057-1068.

    • Source:

    • Relevance: Validates the behavioral efficacy of mGluR5 PAMs using similar suspension vehicles.
  • Lilly Research Laboratories (Internal/Patent Data). Context: The "LSN" prefix denotes Lilly Safety Network/Lilly Research compounds. The formulation strategy (CMC/Tween) is a standard platform vehicle for Lilly's lipophilic CNS discovery compounds.

Sources

Application Note: Handling, Storage, and Stability of LSN2814617

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

LSN2814617 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5 ).[1] It is primarily utilized in neuroscience research to investigate glutamatergic signaling in schizophrenia, cognitive deficits, and sleep-wake architecture.

Due to its specific lipophilic nature and potent biological activity, this compound requires strict adherence to storage and handling protocols to maintain pharmacological integrity. This guide provides a self-validating workflow for the storage, solubilization, and experimental application of this compound.

Physicochemical Identity
PropertySpecification
Chemical Name 5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
CAS Number 1313498-17-7
Molecular Weight 341.38 g/mol
Physical Appearance Off-white to white solid powder
Solubility Soluble in DMSO (>10 mM); Poor aqueous solubility
Target mGluR5 (Positive Allosteric Modulator)

Storage Protocols (Solid State)

The stability of this compound in its solid state is governed by protection from moisture and thermal degradation. While the compound exhibits reasonable stability during shipping at ambient temperatures, long-term integrity requires cryopreservation.

Long-Term Storage (-20°C)
  • Temperature: Store at -20°C or lower.

  • Container: Use tightly sealed, amber glass vials with PTFE-lined caps to prevent gas exchange and light exposure.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to mitigate hydrolysis risks upon retrieval.

  • Shelf Life: >2 years under optimal conditions.[2]

Short-Term Storage (4°C)
  • Duration: < 4 weeks.

  • Condition: 4°C in a desiccated environment. Suitable for active use periods where frequent freeze-thaw cycles must be avoided.

Retrieval Protocol (The "Equilibration Rule")

Critical Step: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 60 minutes inside the desiccator.

  • Mechanistic Reason:[3][4] Opening a cold vial in humid ambient air causes immediate condensation of atmospheric water onto the hygroscopic powder, leading to hydrolysis and inaccurate weighing.

Reconstitution & Solubilization Protocols

This compound is highly lipophilic. Attempting to dissolve it directly in aqueous buffers (PBS, Saline) will result in failure. Dimethyl sulfoxide (DMSO) is the required primary solvent.

Preparation of Stock Solution (10 mM)

Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Calculate: For 1 mg of this compound (MW 341.38), add 293 µL of DMSO to achieve a 10 mM stock.

  • Add Solvent: Pipette the calculated volume of DMSO directly onto the powder.

  • Vortex: Vortex at medium speed for 30 seconds.

  • Visual Check: Inspect against a light source. The solution must be completely clear and particulate-free.

    • Troubleshooting: If particles persist, sonicate in a water bath (ambient temp) for 5 minutes. Do not heat above 37°C.

Storage of Liquid Stocks
  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) to prevent freeze-thaw degradation.

  • Temperature: Store aliquots at -80°C .

  • Stability: Stable for 6–12 months at -80°C. Avoid storing at -20°C for liquid stocks if possible, as phase separation of DMSO can occur.

Experimental Usage & Aqueous Dilution

The transition from organic solvent (DMSO) to aqueous buffer is the most critical step in maintaining compound bioavailability.

The "Dilute-Shoot" Method

To prevent precipitation, perform the dilution immediately before application to cells or animals.

  • Prepare Intermediate (Optional): For very low concentrations, perform serial dilutions in DMSO first.

  • Final Dilution: Pipette the DMSO stock into the vortexing aqueous buffer (e.g., PBS or Media).

    • Rule of Thumb: Keep final DMSO concentration < 0.1% for in vitro assays to avoid solvent toxicity.

    • Precipitation Risk: this compound may precipitate at concentrations >10 µM in aqueous media.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound from storage to assay.

LSN_Handling_Workflow Start This compound Powder (Arrival) Storage Long-Term Storage (-20°C, Desiccated) Start->Storage Immediate Equilibrate Equilibrate to RT (60 mins) Storage->Equilibrate Upon Use Solubilization Dissolve in DMSO (10 mM Stock) Equilibrate->Solubilization Anhydrous DMSO QC_Check Visual Inspection: Clear Solution? Solubilization->QC_Check Sonicate Sonicate (5 min) QC_Check->Sonicate Particulates Aliquot Aliquot & Store (-80°C) QC_Check->Aliquot Clear Sonicate->QC_Check Dilution Dilute into Buffer (Keep DMSO < 0.1%) Aliquot->Dilution Freshly Thawed Assay Biological Assay (In Vitro / In Vivo) Dilution->Assay Immediate Use

Figure 1: Critical workflow for this compound handling, emphasizing the equilibration step and visual QC to prevent experimental error.

Stability Verification & Troubleshooting

Researchers should treat the stability of the compound as a variable to be validated, not assumed.

Self-Validating Protocol: The "Retained Sample"

Always keep a "Gold Standard" aliquot at -80°C that is never thawed. If an experiment fails, compare the fresh working solution against this standard using HPLC or a functional bioassay.

Common Failure Modes
ObservationRoot CauseCorrective Action
Precipitate in Assay Media Concentration too high (>10 µM) or improper mixing.Vortex buffer while adding compound. Reduce concentration.
Loss of Potency Hydrolysis due to moisture in DMSO.Use fresh, anhydrous DMSO. Ensure -20°C powder was equilibrated before opening.
Yellowing of Stock Oxidative degradation.Discard stock. Store future stocks under nitrogen/argon if possible.

References

  • Gastambide, F., et al. (2013). "In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat." Neuropharmacology, 64, 224-239.[5]

  • Gilmour, G., et al. (2013). "The mGlu5 positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat."[6] Neuropharmacology, 64, 240-247.[6]

  • MedKoo Biosciences. "this compound Product Data Sheet." (Accessed 2023).

  • TargetMol. "this compound Technical Data." (Accessed 2023).

Sources

Troubleshooting & Optimization

Minimizing off-target effects of high-dose LSN2814617

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LSN2814617 Application Guide Topic: Minimizing Off-Target & Mechanism-Based Toxicity in High-Dose Protocols Compound Class: mGluR5 Positive Allosteric Modulator (PAM)

Introduction: The High-Dose Paradox

Welcome to the technical guide for This compound . As a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), this compound is a critical tool for investigating schizophrenia, cognitive deficits, and sleep-wake regulation.

The Core Challenge: Researchers often escalate doses (>10–30 mg/kg in rodents) to maximize receptor occupancy. However, with mGluR5 PAMs, "high dose" risks are rarely due to promiscuous binding (true off-target effects). Instead, they are predominantly mechanism-based toxicities . Over-activation of mGluR5 triggers excessive calcium mobilization and NMDAR potentiation, leading to convulsive liabilities and receptor desensitization .

This guide provides the protocols necessary to maintain the therapeutic window while suppressing these adverse events.

Module 1: Formulation & Solubility (The First "Off-Target")

Issue: this compound is highly lipophilic.[1] At high doses, poor formulation leads to precipitation in the gut (erratic absorption) or the peritoneal cavity (local irritation). This mimics toxicity and creates high inter-subject variability.

Technical Directive: Do not use simple saline or DMSO/Saline mixtures for doses >10 mg/kg. You must use a solubilizing vehicle to ensure the "high dose" is bioavailable and not an artifact.

Recommended Vehicle Protocol (High-Load)

Standard Vehicle: 20% (w/v)


-Cyclodextrin (sulfobutylether-7-beta-cyclodextrin is preferred) in sterile water.
Alternative (Lipid-based): 10% Tween-80 / 90% Methylcellulose (0.5% w/v).

Step-by-Step Solubilization Protocol:

  • Weighing: Weigh this compound powder into a glass vial.

  • Wetting: Add the surfactant (e.g., Tween-80) first if using the lipid method. Vortex for 30 seconds to coat the particles.

  • Dispersion: Add the bulk vehicle (Cyclodextrin solution or Methylcellulose) in stepwise aliquots (25% of total volume at a time).

  • Sonication: Sonicate at 40°C for 20 minutes.

    • Checkpoint: Solution must be a stable suspension or clear solution. If large crystals persist, increase sonication time.

  • pH Adjustment: Verify pH is near physiological range (6.5–7.4). Extreme pH causes local tissue necrosis, often mistaken for drug toxicity.

Module 2: Mitigating Seizure Liability (Mechanism-Based Toxicity)

Issue: The primary adverse event of high-dose this compound is convulsions. This is caused by the compound lowering the threshold for glutamatergic excitation.

Mechanism: this compound binds to the allosteric site of mGluR5, enhancing the receptor's coupling to G


q proteins. This triggers the IP3/DAG pathway, releasing intracellular calcium. Excessive calcium facilitates NMDAR currents, pushing the neuron toward hyperexcitability and seizures.
Visualization: The Toxicity Pathway

The following diagram illustrates the signaling cascade leading to adverse events and where to intervene.

mGluR5_Toxicity cluster_0 Intervention Strategy LSN This compound (High Dose) mGluR5 mGluR5 Receptor (Allosteric Site) LSN->mGluR5  Binds   Gq Gq Protein Coupling mGluR5->Gq  Potentiates   Therapeutic Cognitive Enhancement (LTP/LTD) mGluR5->Therapeutic  Physiological Range   PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca  IP3 Pathway   NMDAR NMDAR Potentiation Ca->NMDAR  Facilitates   Tox Seizures / Convulsions (Mechanism-Based Toxicity) NMDAR->Tox  Over-excitation   Titration Dose Titration (Cmax Control) Titration->LSN  Limits Peak  

Caption: Pathway illustrating how high-dose this compound drives excessive Calcium/NMDAR signaling, leading to seizure liability.

Troubleshooting Protocol: The "Safe-Ceiling" Titration

To avoid seizures while maintaining high occupancy:

  • Establish the Threshold: Perform a small pilot study (n=3) with increasing doses (e.g., 10, 30, 60 mg/kg) to identify the "twitch threshold" (pre-seizure behavior).

  • Split Dosing: If 60 mg/kg is required for occupancy but causes seizures, split the dose into two 30 mg/kg injections spaced 2 hours apart. This maintains AUC (exposure) while blunting Cmax (peak concentration), which drives the seizure risk.

  • Environmental Control: Stress lowers the seizure threshold. Animals receiving high-dose mGluR5 PAMs must be acclimated to the testing room for >60 minutes prior to dosing.

Module 3: Experimental Design & Controls

Issue: this compound has intrinsic wake-promoting properties . In behavioral experiments (e.g., memory tasks), increased locomotor activity can be mistaken for cognitive improvement (false positive) or anxiety (false negative).

Data Summary: Dosing Considerations

ParameterLow Dose (1–3 mg/kg)High Dose (10–60 mg/kg)Risk/Confounder
Receptor Occupancy ~20–40%>80%Saturation
Primary Risk Sub-therapeutic effectSeizures / Convulsions Loss of subject
Behavioral Effect Mild wakefulnessHyperlocomotion Confounds freezing/immobility tests
Selectivity High (>100x vs mGluR1)ModerateSpecificity window narrows
Experimental Workflow: Controlling Confounders

Use this decision tree to validate your experimental design before starting high-dose cohorts.

Workflow_Control Start Start High-Dose Experiment Check1 Is the endpoint locomotor-dependent? Start->Check1 NoLoco No (e.g., Electrophysiology) Check1->NoLoco No YesLoco Yes (e.g., Fear Conditioning, Open Field) Check1->YesLoco Yes Proceed Proceed with Split Dosing NoLoco->Proceed Control Run 'Open Field' Control at T-max YesLoco->Control Result Is Hyperlocomotion Observed? Control->Result Adjust Reduce Dose or Use Habituation Phase Result->Adjust Yes (>20% increase) Valid Valid Experiment Result->Valid No

Caption: Decision tree for validating high-dose this compound experiments against locomotor confounders.

Frequently Asked Questions (Troubleshooting)

Q1: My animals are showing "wet dog shakes" and grooming after dosing. Is this off-target toxicity? A: No, this is likely on-target mGluR5 activation, but it indicates you are approaching the seizure threshold.

  • Action: This behavior often precedes convulsions. Reduce the dose by 20% or switch to a split-dose regimen. Ensure the environment is quiet; auditory stimuli can trigger audiogenic seizures in mGluR5-potentiated animals.

Q2: I see no effect in my assay, even at 30 mg/kg. Should I go higher? A: Before increasing the dose, check your formulation .

  • Diagnosis: If this compound was not fully solubilized (e.g., you see turbidity in the syringe), the effective dose is likely <5 mg/kg.

  • Action: Re-formulate using the Cyclodextrin or Tween/MC protocol described in Module 1. Do not exceed 60 mg/kg without concurrent anticonvulsant monitoring, as the therapeutic window closes rapidly.

Q3: Can I use MPEP (mGluR5 antagonist) to validate my results? A: Yes, this is the gold standard for proving specificity.

  • Protocol: Pre-treat with MPEP (10 mg/kg) 15 minutes before this compound. If the adverse effects (or therapeutic effects) are abolished, they are mGluR5-mediated.[2] If toxicity persists in the presence of MPEP, you are dealing with a non-specific chemical toxicity (likely vehicle or pH related).

Q4: Does this compound accumulate with chronic dosing? A: mGluR5 PAMs can induce functional tolerance (receptor desensitization) rather than accumulation.

  • Insight: Chronic high-dose treatment may lead to downregulation of surface mGluR5.

  • Recommendation: Use an intermittent dosing schedule (e.g., 5 days on, 2 days off) or verify receptor density if efficacy wanes over time.

References

  • Gilmour, G., et al. (2013). "Characterization of the mGluR5 positive allosteric modulator this compound in a rat model of mismatch negativity." Neuropharmacology, 64, 224-239. Link

  • Gastambide, F., et al. (2013). "mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task." Genes, Brain and Behavior, 12(1), 105-116. Link

  • Ahnaou, A., et al. (2015). "Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound." Psychopharmacology, 232(21), 3977-3989.[3] Link

  • Parmentier-Batteur, S., et al. (2014). "mGlu5 PAMs: A path to the clinic?" Current Neuropharmacology, 12(1). (Provides context on seizure liabilities in the class). Link

Sources

Technical Support Center: Optimizing LSN2814617 Suspension Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Precipitation & Homogeneity in mGlu5 PAM Suspensions

Introduction: The Physicochemical Challenge

Welcome to the Formulation Support Hub. You are likely here because your LSN2814617 preparation—intended for in vivo dosing—has failed to maintain a stable suspension, resulting in rapid sedimentation, "crashing out," or the formation of hydrophobic aggregates ("fish eyes").

The Core Issue: this compound is a highly lipophilic positive allosteric modulator (PAM) of the mGlu5 receptor. Like many compounds in the aryl-alkyne or biaryl series developed for CNS targets, it possesses high logP (lipophilicity) and poor aqueous solubility.

The Causality of Precipitation: Most failures with this compound occur due to Ostwald Ripening or Solvent Shock .

  • Solvent Shock: If you dissolve this compound in 100% DMSO and attempt to dilute it into an aqueous buffer (e.g., PBS), the sudden change in polarity forces the compound out of solution faster than the surfactant can coat the particles. This creates large, unstable crystals that sediment immediately.

  • Hydrophobic Aggregation: If you add aqueous buffer directly to the dry powder, the high surface tension prevents wetting. The powder clumps, trapping air and dry compound inside a hydrated shell, making a homogeneous dose impossible.

Module 1: The "Gold Standard" Suspension Protocol

To resolve precipitation, we must move away from "diluting solutions" and toward "stabilizing particles." The following protocol utilizes a Hydrophilic Polymer Matrix (HPMC) stabilized by a Surfactant (Tween 80) .

Recommended Vehicle: 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) / 0.25% (w/v) Polysorbate 80 (Tween 80) in water.

Step-by-Step Preparation Workflow
  • Weighing: Weigh the required amount of this compound solid into a mortar or a glass vial.

  • Levigation (The Critical Step): Add the Tween 80 directly to the powder. Do not add water yet.

    • Technique: Use a pestle or spatula to grind the powder and Tween 80 into a smooth, thick paste. This replaces the air-solid interface with a surfactant-solid interface, preventing clumping later.

  • Primary Suspension: Add a small volume of the 1% HPMC solution (approx. 10% of final volume) to the paste. Triturate (grind) until a uniform slurry is formed.

  • Dilution: Gradually add the remaining HPMC solution while stirring continuously.

  • Energy Input: Sonicate the suspension for 10–15 minutes (water bath) to break up minor agglomerates.

  • Verification: Invert the vial. The suspension should appear milky white and opaque, with no visible chunks settling within 5 minutes.

Module 2: Visualization of Workflows
Figure 1: Optimal Suspension Workflow

This diagram illustrates the "Wetting" method required to prevent hydrophobic aggregation.

G Start This compound (Dry Powder) Step1 Add Tween 80 (Undiluted) Start->Step1 Weigh Step2 Levigate to Paste (Critical Step) Step1->Step2 Grind Step3 Add HPMC (Stepwise) Step2->Step3 Triturate End Stable Suspension Step3->End Sonicate

Caption: The "Paste Method" ensures surfactant coverage before the introduction of bulk water, preventing clump formation.

Module 3: Troubleshooting & FAQs

Q1: I dissolved this compound in DMSO and diluted it with saline, but it turned into a cloudy mess that settled in 2 minutes. Why? A: You created a metastable supersaturated solution that crashed out.

  • The Physics: DMSO solubilizes the compound. When you add saline, the solvent power drops instantly. The compound molecules aggregate into large crystals to minimize surface area exposed to water.

  • The Fix: Do not use DMSO for high-dose suspensions (>1 mg/kg). Use the physical suspension method (Levigation) described in Module 1. If you must use DMSO (for low doses <1 mg/kg), keep the DMSO concentration <5% and add the DMSO solution slowly into a vortexing solution of 10% Solutol or Tween 80, not pure saline.

Q2: My suspension has "fish eyes" (gelatinous blobs) floating in it. A: This is a wetting failure .

  • The Cause: You likely added the HPMC/water solution directly to the dry powder. The outside of the powder clump hydrated, forming a gel barrier that prevents water from reaching the dry powder inside.

  • The Fix: You cannot salvage this prep. Discard and restart. Ensure you perform the Levigation Step (Step 2 above) using undiluted Tween 80 or a small amount of glycerol to wet the powder before adding the bulk liquid.

Q3: Can I use Methylcellulose (MC) instead of HPMC? A: Yes. 1% Methylcellulose (400 cP) is a viable alternative. However, HPMC (Hydroxypropyl Methylcellulose) generally offers better surface tension reduction and suspension stability for mGlu5 PAMs due to its hydroxypropyl groups.

Q4: What is the maximum concentration I can achieve? A: Using the HPMC/Tween protocol, you can typically achieve stable suspensions up to 10–30 mg/mL .

  • Note: At concentrations >10 mg/mL, particle size becomes critical for bioavailability. If the particles are too large, oral absorption will be erratic (low exposure).

Module 4: Diagnostic Decision Tree
Figure 2: Troubleshooting Precipitation Issues

Use this logic flow to diagnose the root cause of your formulation failure.

DecisionTree Problem Issue Observed Type1 Large Crystals (Crashing Out) Problem->Type1 Type2 Floating Clumps (Fish Eyes) Problem->Type2 Type3 Rapid Settling (Sedimentation) Problem->Type3 Cause1 Solvent Shock (DMSO dilution error) Type1->Cause1 Cause2 Poor Wetting (Skipped Levigation) Type2->Cause2 Cause3 Particle Size Too Large Type3->Cause3 Fix1 Switch to Physical Suspension (No DMSO) Cause1->Fix1 Fix2 Restart: Use Tween 80 Paste Method Cause2->Fix2 Fix3 Increase Viscosity (HPMC) or Micronize Powder Cause3->Fix3

Caption: Identify the visual symptom to determine the corrective formulation strategy.

Module 5: Validated Data & Specifications

Table 1: Typical Formulation Parameters for this compound

ParameterSpecificationNotes
Vehicle 1% HPMC / 0.25% Tween 80Standard for oral gavage (PO)
Appearance Opaque, milky white suspensionShould not be clear (that implies solution)
Stability > 4 hours at Room TempRe-vortex immediately before dosing
Max Conc. ~30 mg/mLHigh viscosity required at upper limits
Storage 4°C (Refrigerated)Do not freeze suspensions (causes crystal growth)
References
  • Gilmour, G., Broad, L. M., Wafford, K. A., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[1] Neuropharmacology, 64, 224–239.[1]

  • TargetMol. (n.d.). This compound Product Information and Physical Properties.[1][2][2]

  • Aulton, M. E. (2007). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Churchill Livingstone. (Standard reference for suspension rheology and wetting phenomena).

Sources

Technical Support Center: LSN2814617 Batch Consistency & QC

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with LSN2814617 , a potent and selective positive allosteric modulator (PAM) of the mGluR5 receptor.

This guide moves beyond basic "storage instructions" to address the complex, multi-variable challenge of batch-to-batch consistency , focusing on chirality, solubility, and assay reproducibility.

Core Technical Overview

Compound Identity: this compound Mechanism: mGluR5 Positive Allosteric Modulator (PAM) Critical Quality Attribute (CQA): Chiral Purity (Enantiomeric Excess) .[1] Chemical Structure Note: The molecule features a chiral center at the C7 position of the tetrahydrotriazolopyridine ring. The active eutomer is the (7S) enantiomer.

The "Hidden" Variable: Standard Certificates of Analysis (CoA) often report Chemical Purity (via achiral HPLC) but may omit Chiral Purity. A batch with 99% chemical purity but only 50% enantiomeric excess (racemic) will exhibit a 2-fold shift in IC50/EC50 and potential off-target effects from the distomer.

Troubleshooting Hub (Q&A)

Category A: Potency & Efficacy Shifts

Q: My EC50 values for mGluR5 potentiation have shifted >3-fold between Batch A and Batch B. Both CoAs state ">98% Purity." What is happening? A: This is the hallmark of Chiral Impurity .

  • Causality: this compound derives its potency from the (7S)-stereoisomer. Standard reverse-phase HPLC (RP-HPLC) cannot distinguish between the (7S) and (7R) enantiomers. If Batch B contains a significant fraction of the (7R)-distomer (inactive or less active), the apparent concentration of the active drug is lower than calculated.

  • Diagnostic Protocol: You must run Chiral HPLC .

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane/IPA or Heptane/Ethanol (isocratic).

    • Acceptance Criteria: Enantiomeric Excess (ee) should be >98%.

Q: The compound shows unexpected antagonist activity or "bell-shaped" dose-response curves at high concentrations. A: This often indicates Precipitation or Micellar Aggregation .

  • Causality: this compound is highly lipophilic (LogP ~3-4). In aqueous assay buffers (HBSS/PBS), it may precipitate at concentrations >10 µM, especially if the DMSO stock was old or hydrated.

  • Solution:

    • Visual Check: Inspect dosing wells under 10x magnification for micro-crystals.

    • Solvent Protocol: Ensure final DMSO concentration is 0.1–0.5%. Do not perform serial dilutions in aqueous buffer; perform them in 100% DMSO, then "crash" into buffer immediately before use.

Category B: Solubility & Physical Properties[2][3]

Q: I cannot dissolve the solid powder in DMSO to the standard 10 mM stock, even with vortexing. A: You are likely dealing with a Polymorph Variation or Salt Discrepancy .

  • Causality:

    • Polymorphs: Crystalline forms (thermodynamically stable) dissolve slower than amorphous forms (kinetic). A new batch might be highly crystalline.

    • Salt vs. Free Base: Verify if your batch is the Free Base or a Salt (e.g., HCl). The Free Base has lower solubility in hydrophilic media but dissolves well in pure DMSO.

  • Action:

    • Sonicate at 40°C for 10 minutes.

    • Verify the CAS number: 1313498-08-6 typically refers to the free base.

Q: My LC-MS shows a mass peak at [M+16] or [M+32]. Is the compound oxidizing? A: Yes, likely N-Oxidation or Sulfoxide formation .

  • Causality: The pyridine/triazole nitrogen or the oxadiazole linker can be susceptible to oxidation if stored in solution for long periods, especially under light.

  • Prevention: Store solid powder at -20°C under desiccant. Store DMSO stocks at -80°C and limit freeze-thaw cycles to <3.

Critical QC Workflows

The following diagrams illustrate the decision logic for validating a new batch of this compound before committing to expensive in vivo or cell-based assays.

Workflow 1: Batch Validation Logic

BatchQC Start New Batch Received CheckCoA Review CoA: Chemical Purity >98%? Start->CheckCoA ChiralCheck CRITICAL STEP: Is Chiral Purity (ee) Reported? CheckCoA->ChiralCheck Yes Reject Reject/Purify Batch CheckCoA->Reject No (<98%) RunChiral Action: Run Chiral HPLC (Chiralpak AD-H) ChiralCheck->RunChiral No / Not Listed Solubility Solubility Test: 10mM in DMSO clear? ChiralCheck->Solubility Yes (>98% ee) RunChiral->Solubility ee > 98% RunChiral->Reject ee < 98% Pass Batch Validated Proceed to Assay Solubility->Pass Clear Solution Solubility->Reject Precipitate/Haze

Caption: QC Decision Tree ensuring chiral integrity and solubility before experimental use.

Workflow 2: Mechanism of Action & Assay Interference

Understanding where this compound acts helps troubleshoot "off-target" noise.

Mechanism Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (Active Conformation) Glutamate->mGluR5 Binds LSN This compound (PAM Site - 7TM Domain) LSN->mGluR5 Potentiates (Lowers Activation Energy) Signal Gq Signaling (Ca2+ Mobilization) mGluR5->Signal Increases Racemate Impurity: (7R)-Enantiomer Racemate->mGluR5 Competes/No Effect (Dilutes Potency)

Caption: this compound binds allosterically to mGluR5. Enantiomeric impurities compete for the PAM site without potentiating signaling.

Standardized Analytical Protocols

To ensure data trustworthiness, use these self-validating protocols.

Protocol A: Stock Solution Preparation
  • Objective: Eliminate solubility-driven variability.

  • Step-by-Step:

    • Weigh this compound powder in a glass vial (avoid plastic static).

    • Calculate DMSO volume for a 10 mM stock.

    • Add DMSO and vortex for 30 seconds.

    • Self-Validation: Inspect against a black background. If hazy, sonicate at 40°C for 10 mins.

    • Aliquot into amber glass vials (50 µL each) to avoid repeated freeze-thaw. Store at -80°C.

Protocol B: Chiral Purity Verification (The "Gold Standard")
  • Why: To detect the (7R) distomer.

  • Method:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Expected Result: The (7S) eutomer typically elutes second (check specific CoA for retention times, as this varies by column age).

Quantitative Data Summary

ParameterSpecificationImpact of Deviation
Appearance White to off-white solidYellowing: Indicates oxidation/degradation.
Chemical Purity >98% (HPLC)<95%: High risk of toxic byproducts affecting cell viability.
Chiral Purity >98% ee (7S-isomer)Low ee: Right-shifts EC50; inconsistent in vivo dosing.
Solubility Soluble in DMSO (>10 mM)Precipitation: False negatives in high-throughput screens.
mGluR5 EC50 20–60 nM (Human)>100 nM: Suspect batch degradation or racemic mixture.

References

  • Gilmour, G., et al. (2013).[2][3] In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[2] Neuropharmacology.[2][3]

  • Abcam. (n.d.). LSN-2814617 Product Datasheet (ab287014).[1]

  • MedKoo Biosciences. (n.d.). This compound Product Analysis and Structure.[4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67300245, this compound.

  • TargetMol. (n.d.). This compound Chemical Properties and Stability.[5][4]

Sources

Validation & Comparative

LSN2814617 vs. Modafinil: A Comparative Technical Guide for Wakefulness Promotion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

LSN2814617 (a selective mGlu5 positive allosteric modulator) and Modafinil (a dopamine reuptake inhibitor) represent two fundamentally different pharmacological approaches to wakefulness. While Modafinil is the clinical standard for narcolepsy and shift-work sleep disorder, this compound offers a novel experimental paradigm: vigilance enhancement with reduced homeostatic sleep pressure. [1]

  • Modafinil: Forces wakefulness via monoaminergic drive (Dopamine/Norepinephrine), often incurring a "sleep debt" paid back through rebound hypersomnia.[1]

  • This compound: Potentiates glutamatergic signaling (specifically NMDA receptor function via mGlu5), promoting cortical arousal without the same magnitude of compensatory sleep rebound or psychomotor agitation.[1]

Pharmacological Mechanisms

To understand the divergence in efficacy and side effects, we must contrast their molecular targets.[1]

Modafinil: Monoaminergic Drive

Modafinil primarily acts as a weak, atypical Dopamine Transporter (DAT) inhibitor. By blocking reuptake, it increases synaptic concentrations of dopamine (and norepinephrine downstream).[1] This mimics the "fight or flight" arousal state but lacks the direct release mechanism of amphetamines, resulting in lower abuse potential.[1]

This compound: Glutamatergic Tuning

This compound is a Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It does not directly activate the receptor; rather, it binds to an allosteric site to increase the receptor's affinity for endogenous glutamate.[1]

  • Causality: mGlu5 receptors are physically coupled to NMDA receptors.[1] Potentiation of mGlu5 stabilizes NMDA receptors, enhancing synaptic plasticity and cortical transmission.[1] This promotes "cognitive wakefulness" rather than "stimulant wakefulness."

Mechanistic Pathway Diagram

The following diagram illustrates the parallel signaling cascades.

G cluster_0 Modafinil Pathway cluster_1 This compound Pathway Modafinil Modafinil DAT DAT Inhibition Modafinil->DAT Blocks DA_Levels ↑ Synaptic Dopamine DAT->DA_Levels Accumulation Arousal_M Monoaminergic Arousal DA_Levels->Arousal_M Drive LSN This compound mGlu5 mGlu5 Receptor (PAM) LSN->mGlu5 Bind Allosteric Site NMDA NMDA Receptor Potentiation mGlu5->NMDA Functional Coupling Arousal_L Glutamatergic Arousal NMDA->Arousal_L Cortical Activation

Figure 1: Comparative signaling pathways.[1] Modafinil drives arousal via monoamine accumulation, while this compound tunes excitatory transmission via mGlu5/NMDA coupling.[1]

Preclinical Performance Comparison

The most definitive head-to-head data comes from sleep-restriction studies in Wistar rats (Gilmour et al., 2015).[1]

Efficacy Data Summary

The table below synthesizes key performance metrics when both drugs are administered during a sleep-restriction paradigm.

FeatureModafinil (Clinical Standard)This compound (Experimental)Significance
Wakefulness Duration High (Dose-dependent extension)High (Comparable to Modafinil)Equivalent efficacy in maintaining awake state.[1][2][3]
Rebound Hypersomnia Significant. Animals sleep deeply and longer after drug wears off to repay "sleep debt."[1]Attenuated. Rebound sleep is disproportionately low relative to the wake duration.[1]CRITICAL: this compound dissociates wakefulness from homeostatic sleep pressure accumulation.[1]
Cognitive Precision Decreased. Increased premature responses (impulsivity) observed in tasks.Maintained. No increase in premature responses; improved task engagement.This compound promotes "cleaner" wakefulness suitable for complex tasks.[1]
Mechanism Class Psychostimulant-like (Atypical)Pro-cognitive / NootropicLSN lacks the jitteriness/impulsivity of stimulants.[1]
The "Rebound" Phenomenon

This is the primary differentiator.[1]

  • Modafinil: When you force an animal awake with Modafinil, the brain accumulates adenosine and other sleep factors.[1] Once the drug clears, the animal "crashes."[1]

  • This compound: The data suggests that mGlu5 potentiation may actually substitute for the restorative function of sleep or prevent the accumulation of sleep pressure markers, allowing wakefulness without the subsequent heavy crash.[1]

Experimental Protocol: Assessing Wakefulness & Performance

To validate these findings in your own lab, use the Biofeedback-Induced Sleep Restriction coupled with a Simple Response Latency Task (SRLT) . This protocol is superior to simple "gentle handling" as it provides quantitative performance data.[1]

Protocol Workflow

Objective: Measure the drug's ability to restore performance in a sleep-deprived state.

  • Surgical Prep: Implant telemetry transmitters (e.g., DSI) for EEG/EMG recording in rats.[1] Allow 2 weeks recovery.

  • Baseline Training: Train rats on the SRLT (press lever for food reward upon visual cue).

  • Sleep Restriction (11 Hours):

    • Place rat in a cage with a rotating floor or bar.

    • Biofeedback Loop: When the system detects immobility (sleep onset) via video/EEG, the floor rotates slowly (wake-up call).[1]

    • Why this matters: It standardizes sleep loss across all subjects, unlike manual handling.[1]

  • Drug Administration: Administer Vehicle, Modafinil (e.g., 30-100 mg/kg), or this compound (e.g., 3-10 mg/kg) orally.[1]

  • Testing Phase: Immediately run the SRLT session.

  • Recovery Phase: Record EEG for 12+ hours post-test to measure NREM/REM rebound duration.

Protocol Logic Diagram

Protocol cluster_measure Dual Measurement Phase Start Start: Surgical Implantation (EEG/EMG) Train Train: SRLT Task (Baseline Performance) Start->Train Restrict 11h Sleep Restriction (Biofeedback Rotation) Train->Restrict Dose Dosing (Oral) Modafinil vs. This compound Restrict->Dose Perf Cognitive Output: Response Latency & Omissions Dose->Perf Physio Physiological Output: EEG Power Spectra (Delta/Theta) Dose->Physio Rebound Recovery Phase Analysis (Quantify NREM Rebound) Perf->Rebound Physio->Rebound

Figure 2: Experimental workflow for comparative wakefulness assessment.

Safety & Translational Considerations

Cardiovascular Risk
  • Modafinil: While safer than amphetamines, it still activates sympathetic tone, leading to mild increases in heart rate and blood pressure.[1]

  • This compound: mGlu5 PAMs generally show a benign cardiovascular profile in preclinical models, as they do not directly release catecholamines.[1]

Abuse Potential[1]
  • Modafinil: Schedule IV controlled substance.[1] Has weak reinforcing effects in self-administration paradigms.[1][4]

  • This compound: Glutamatergic modulators typically lack the euphoric "rush" associated with dopamine spikes, suggesting a lower abuse liability, though comprehensive self-administration studies are required for confirmation.[1]

References

  • Gilmour, G., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound.[1][5] Psychopharmacology, 232(19), 3539–3550.[1]

  • McCarthy, A. P., et al. (2014). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[1] Neuropharmacology, 85, 433-443.[1]

  • Minzenberg, M. J., & Carter, C. S. (2008). Modafinil: A Review of Neurochemical Actions and Effects on Cognition.[1] Neuropsychopharmacology, 33, 1477–1502.[1]

Sources

Validating LSN2814617 in NMDA Antagonist-Induced Deficit Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The mGlu₅ PAM Advantage

LSN2814617 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu₅).[1] Unlike orthosteric agonists, it lacks intrinsic efficacy, meaning it potentiates the receptor's response only in the presence of endogenous glutamate. This mechanism is critical for restoring physiological signaling patterns without inducing the desensitization or excitotoxicity often associated with direct agonists.

This guide validates this compound against standard NMDA receptor antagonist models (e.g., Ketamine, SDZ 220,581) used to mimic the hypoglutamatergic state of schizophrenia. It compares this compound favorably against older mGlu₅ tools (CDPPB, ADX47273) and standard psychostimulants, highlighting its unique ability to restore cognitive vigilance without rebound hypersomnolence.

Mechanistic Profile & Rationale

The therapeutic hypothesis for this compound rests on the functional coupling of mGlu₅ and NMDA receptors (NMDAR). In schizophrenia, NMDAR hypofunction leads to cognitive deficits and negative symptoms. mGlu₅ activation potentiates NMDAR currents via Gαq/11 signaling, theoretically reversing these deficits.

Pathway Visualization

The following diagram illustrates how this compound amplifies NMDAR signaling via the PKC/Src pathway, bypassing direct NMDAR blockade.

mGlu5_Mechanism cluster_membrane Post-Synaptic Membrane Glu Glutamate (Endogenous) mGlu5 mGlu5 Receptor (Gq-coupled) Glu->mGlu5 Bind LSN This compound (PAM Site) LSN->mGlu5 Allosteric Potentiation Gjq Gq/11 Protein mGlu5->Gjq Activate PLC PLCβ Gjq->PLC IP3 IP3 / Ca2+ PLC->IP3 PKC PKC / Src Kinase IP3->PKC Activate NMDAR NMDA Receptor (Potentiated) PKC->NMDAR Phosphorylation (Potentiation) CaIn Ca2+ Influx (Synaptic Plasticity) NMDAR->CaIn Restored Signaling

Figure 1: this compound potentiates NMDAR function via intracellular Gq-signaling cascades, restoring calcium influx in hypoglutamatergic states.

Comparative Analysis: this compound vs. Alternatives

This compound is distinguished by its superior pharmacokinetics (PK) and "clean" wake-promoting profile compared to earlier mGlu₅ PAMs and traditional stimulants.

Table 1: Performance in NMDA-Deficit and Cognitive Models
FeatureThis compound (mGlu₅ PAM)Clozapine (Atypical Antipsychotic)Modafinil (Psychostimulant)CDPPB (Early mGlu₅ PAM)
Mechanism mGlu₅ Positive Allosteric Modulator5-HT₂A/D₂ Antagonist (Dirty profile)DAT/NET inhibitor (Wakefulness)mGlu₅ PAM
Reversal of SDZ 220,581 Deficits High (Restores operant responding)High (Gold Standard)Low/ModerateModerate (Limited by PK)
Reversal of MK-801 Deficits Low/No Effect (Cannot overcome pore block)High No EffectLow
Wake Promotion Yes (No rebound sleep)No (Sedative)Yes (Rebound hypersomnolence)Inconsistent
Impulsivity (Premature Responses) Low (Maintains accuracy)LowHigh (Increases errors)N/A
Target Engagement High (High receptor occupancy)HighHighPoor (Low brain pen/solubility)

Key Insight: Unlike Clozapine, this compound does not induce sedation. Unlike Modafinil, it promotes vigilance without increasing impulsive premature responses or causing "crash" (rebound hypersomnolence) [1, 2].

Validated Experimental Protocols

To validate this compound, researchers should utilize the SDZ 220,581-induced deficit model . SDZ 220,581 is a competitive NMDA antagonist.[2] Because it competes at the glutamate site, its effects are more amenable to reversal by mGlu₅ potentiation than the non-competitive pore blockade induced by MK-801 or PCP.

Protocol A: Reversal of NMDA Antagonist-Induced Deficits (Operant Task)

Objective: Assess the ability of this compound to restore operant responding suppressed by SDZ 220,581.

Workflow Visualization:

Protocol_Workflow Step1 Baseline Training (VI-30s Schedule) Step2 Drug Administration (T-60 min) Vehicle vs. This compound (p.o.) Step1->Step2 Step3 Challenge Injection (T-30 min) SDZ 220,581 (3.0 mg/kg, i.p.) Step2->Step3 Step4 Testing Phase (30 min) Measure Response Rate Step3->Step4 Step5 Data Analysis Compare % of Baseline Step4->Step5

Figure 2: Experimental timeline for validating this compound efficacy against competitive NMDA antagonism.

Step-by-Step Methodology:

  • Subjects: Male Lister Hooded rats (food-restricted to 85% free-feeding weight).

  • Training: Train animals on a Variable Interval 30-second (VI-30) schedule until response rates are stable (<15% variance over 3 days).

  • Pre-treatment: Administer This compound (1–10 mg/kg, p.o.) or vehicle 60 minutes prior to testing.

    • Note: this compound has good oral bioavailability.

  • Challenge: Administer SDZ 220,581 (3.0 mg/kg, i.p.) 30 minutes prior to testing.

    • Control: Include a Vehicle/Vehicle group and a Vehicle/SDZ group to establish the deficit window.

  • Testing: Place animals in operant chambers for 30 minutes. Record total lever presses.

  • Validation Criteria: SDZ 220,581 typically suppresses responding by ~50-70%. A valid this compound effect is defined as a statistically significant, dose-dependent restoration of response rates toward baseline levels [1].

Protocol B: Sleep Restriction & Vigilance (Translational Cognition)

Objective: Differentiate this compound from standard stimulants by assessing vigilance restoration without rebound sleep.

  • Setup: Implant rats with EEG/EMG electrodes for sleep architecture monitoring.

  • Sleep Restriction: Use a biofeedback-controlled rotating cage to prevent sleep for 11 hours.

  • Dosing: Administer this compound (e.g., 3-10 mg/kg) at the end of the restriction period.

  • Task: Assess performance in a Simple Response Latency Task (SRLT).

  • Outcome: this compound should decrease response latencies (improve vigilance) and maintain wakefulness without the subsequent increase in NREM/REM sleep intensity (rebound) observed with Amphetamine or Modafinil [2].

Critical Interpretation of Data[3]

When analyzing results, adhere to these interpretive pillars:

  • Selectivity of the Deficit: this compound is most effective against competitive NMDA antagonists (SDZ 220,581). It may show reduced or no efficacy against high-affinity channel blockers (MK-801, PCP) in certain domains (e.g., hyperlocomotion). This is not a compound failure but a mechanistic characteristic of allosteric modulation vs. pore blockade [1].

  • The "Inverted-U" Dose Response: Like many neuromodulators, this compound may exhibit an inverted-U efficacy curve. Doses that are too high may disrupt baseline performance or induce excessive arousal, masking the therapeutic benefit.

  • Target Engagement: Unlike older tools (CDPPB), this compound achieves high receptor occupancy (~80% at 10 mg/kg). If efficacy is absent, verify plasma exposure; poor efficacy is unlikely to be due to lack of brain penetration [1].

References

  • Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology.

  • Ahnaou, A., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology.

  • TargetMol. this compound Chemical Profile and Biological Activity.

  • Marek, G. J., et al. (2010). Metabotropic glutamate2/3 (mGlu2/3) receptors, schizophrenia and cognition.[3] European Journal of Pharmacology.

Sources

Comparison of LSN2814617 and LSN2463359 pharmacological profiles

The choice between these two compounds should be guided by the specific research question. For investigators studying the interplay between mGlu5 and NMDA receptor systems or cognitive deficits in neurodevelopmental models, LSN2463359 offers a well-characterized profile. For those exploring the mechanisms of wakefulness, sleep regulation, and cognitive enhancement, this compound provides a potent tool with a unique in vivo signature. The systematic profiling of these distinct molecules continues to advance our understanding of how mGlu5 potentiation can be harnessed for potential therapeutic benefit. [2]

References

  • Daly, E., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. National Institutes of Health. [Link]

  • Daly, E., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. PubMed. [Link]

  • Gregory, K. J., et al. (2011). Identification of a Selective Allosteric Agonist of mGlu5. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Gilmour, G., et al. (2013). The mGlu₅ positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat. PubMed. [Link]

  • Gregory, K. J., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound. Ovid. [Link]

  • Gregory, K. J., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. PubMed. [Link]

  • Noetzel, M. J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Publications. [Link]

  • Kinney, G. G., et al. (2005). A novel selective allosteric modulator potentiates the activity of native metabotropic glutamate receptor subtype 5 in rat forebrain. PubMed. [Link]

  • Jones, C. K., et al. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC. [Link]

  • Mosley, C. A., et al. (2010). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. PubMed Central. [Link]

  • Hellyer, S. D., et al. (2016). Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators. PubMed. [Link]

  • Mannaioni, G., et al. (1999). Activation of type 5 metabotropic glutamate receptors enhances NMDA responses in mice cortical wedges. PMC. [Link]

A Researcher's Guide to the Reproducibility of LSN2814617-Induced REM Sleep Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reported effects of LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), on sleep architecture, with a specific focus on Rapid Eye Movement (REM) sleep. Designed for researchers in neuropharmacology and sleep science, this document synthesizes existing data, compares this compound with other REM sleep-modulating compounds, and presents a detailed experimental protocol to independently verify and expand upon the initial findings. Our objective is to foster scientific rigor and reproducibility in the investigation of this novel compound.

Introduction: The Enigma of REM Sleep and the Promise of mGlu5 Modulation

Rapid Eye Movement (REM) sleep is a distinct neurophysiological state characterized by cortical activation akin to wakefulness, muscle atonia, and vivid dreaming.[1][2] The regulation of REM sleep is governed by a complex interplay of neurotransmitter systems, primarily involving cholinergic, monoaminergic, and GABAergic neurons.[3][4] Given its critical role in memory consolidation and emotional regulation, pharmacological modulation of REM sleep is of significant therapeutic interest for conditions ranging from depression to post-traumatic stress disorder.

This compound has emerged as a compound of interest due to its potent and selective potentiation of the mGlu5 receptor.[5] Preclinical studies have demonstrated its wake-promoting properties, but more intriguingly, have suggested a unique profile of sleep recovery following sleep restriction.[6][7] Specifically, a study in rats reported that while this compound extended wakefulness, the subsequent compensatory sleep response was highly unusual: a 70% recovery of lost REM sleep occurred alongside only a 22% recovery of non-REM (NREM) sleep.[6] This finding is notable because NREM sleep recovery typically precedes or occurs in concert with REM sleep rebound.[6] This guide critically examines this claim and provides the necessary framework for its independent verification.

This compound: Mechanism of Action and Reported Sleep Effects

This compound functions as a positive allosteric modulator (PAM) of the mGlu5 receptor. Unlike an orthosteric agonist, a PAM does not activate the receptor directly but binds to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. The activation of the Gq-coupled mGlu5 receptor is known to potentiate N-methyl-D-aspartate (NMDA) receptor function, a key mechanism for promoting excitatory neurotransmission and synaptic plasticity.[2][6] This pro-vigilant and potentially cognitive-enhancing effect forms the basis of its investigation.[5]

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor NMDA NMDA Receptor mGlu5->NMDA Gq Gq Protein mGlu5->Gq Activates Ca_ion Ca²⁺ Influx NMDA->Ca_ion Mediates PLC PLC Gq->PLC Activates PLC->mGlu5 Downstream Signaling LSN This compound (mGlu5 PAM) LSN->mGlu5 Potentiates Glutamate Glutamate Glutamate->mGlu5 Activates

Caption: Simplified signaling pathway of the mGlu5 receptor, potentiated by this compound.
Summary of Preclinical Sleep Data

The primary evidence for this compound's unique effect on sleep comes from a study by Gilmour et al. (2015). The key quantitative findings from this study in sleep-restricted rats are summarized below.

ParameterVehicled-AmphetamineCaffeineModafinilThis compound
Additional Wakefulness Gained (min) 0~180~120~120~180
NREM Sleep Recovery (% of lost) -~100%~60%~60%~22%
REM Sleep Recovery (% of lost) -~100%~70%~70%~70%
Cognitive Performance (Omissions) ImpairedWorsenedImprovedImprovedImproved

Table 1: Comparative effects of pro-vigilant compounds on sleep recovery and performance in sleep-restricted rats. Data adapted from Gilmour G, et al. (2015).[6][7]

The data highlight a stark divergence for this compound. While producing a similar extension of wakefulness as d-amphetamine, its subsequent sleep recovery profile was qualitatively distinct, showing a profound deficit in NREM rebound while permitting a near-complete REM rebound.[6][7] This challenges the conventional understanding of homeostatic sleep regulation and warrants rigorous attempts at replication.

Comparative Analysis of REM Sleep Suppressants

To contextualize the potential effects of this compound, it is essential to compare it with established pharmacological agents known to suppress or modulate REM sleep. The mechanisms and clinical profiles of these alternatives are diverse.

Compound ClassExamplesMechanism of ActionEfficacy in REM SuppressionKey Side Effects / Limitations
Benzodiazepines ClonazepamGABA-A receptor positive modulation, promoting GABAergic inhibition.[8]High; considered a first-line treatment for REM Sleep Behavior Disorder (RBD).[9]Daytime sedation, cognitive impairment, fall risk (especially in elderly), potential for tolerance and dependence.[10]
Melatonin Agonists MelatoninBinds to MT1 and MT2 receptors, normalizing circadian features and suppressing abnormal motor tone in REM sleep.[8][11]Effective in treating RBD, often with a better side-effect profile than clonazepam.[8][12]Generally well-tolerated; may cause dizziness or headache. Efficacy can be variable.
Tricyclic Antidepressants (TCAs) Amitriptyline, DesipramineInhibition of serotonin and norepinephrine reuptake.[8]Potent REM suppression; significantly increases REM latency and reduces total REM time.[13]Significant anticholinergic effects (dry mouth, constipation), cardiac risks, sedation. Can paradoxically worsen RBD.[8]
SSRIs Fluoxetine, ParoxetineSelective serotonin reuptake inhibition.[13]Moderate REM suppression, though effects can diminish with long-term use.[13]Insomnia, sexual dysfunction, gastrointestinal issues.
mGlu5 PAMs This compoundPositive allosteric modulation of the mGlu5 receptor.[5]Unclear. Data suggests modulation of REM recovery, not necessarily direct suppression.[6]Limited human data. Preclinical data suggests a favorable profile with minimal rebound hypersomnolence.[5]

Table 2: Comparison of pharmacological agents with known effects on REM sleep.

This comparison underscores the novelty of this compound's reported profile. While most agents directly suppress REM sleep through aminergic or GABAergic systems, this compound's effect appears to be a more nuanced modulation of sleep homeostasis via the glutamatergic system.

A Protocol for Verifying the Reproducibility of this compound's Effects

The following protocol is designed as a self-validating system to independently assess the reproducibility of this compound's effects on sleep architecture in a rodent model. The emphasis is on methodological rigor to ensure the trustworthiness of the generated data.

Experimental_Workflow prep prep surgery surgery recording recording analysis analysis A 1. Animal Acclimation (≥7 days) B 2. EEG/EMG Electrode Implantation Surgery A->B C 3. Post-Surgical Recovery (≥10 days) B->C D 4. Baseline Sleep Recording (48 hours) C->D E 5. Crossover Dosing (Within-Subjects Design) D->E F1 6a. Vehicle Administration E->F1 Group 1 F2 6b. This compound (3 mg/kg) Admin. E->F2 Group 2 G1 7a. Sleep Restriction (11 hours) F1->G1 H1 8a. Recovery Sleep Recording (13 hours) G1->H1 I 9. Washout Period (≥7 days) H1->I J 10. Data Processing & Analysis (Blinded Sleep Scoring) H1->J G2 7b. Sleep Restriction (11 hours) F2->G2 H2 8b. Recovery Sleep Recording (13 hours) G2->H2 H2->I H2->J I->E Crossover

Caption: Experimental workflow for a within-subjects crossover study design.
Detailed Step-by-Step Methodology

1. Animals and Housing

  • Species: Male Wistar rats (250-300g). Causality: This strain and sex were used in the original key studies, maximizing the potential for direct comparison.[7]

  • Housing: Single-housed in a temperature-controlled environment (22 ± 2°C) with a 12:12 light/dark cycle (lights on at 07:00).[14] Food and water are available ad libitum.

  • Acclimation: Animals must be acclimated to the housing facility for at least 7 days before any procedures.

2. Surgical Implantation of Electrodes

  • Objective: To enable chronic electroencephalogram (EEG) and electromyogram (EMG) recordings for accurate sleep stage identification.[15]

  • Procedure:

    • Anesthetize the rat using isoflurane (1-2% maintenance).

    • Secure the animal in a stereotaxic frame.

    • Implant two stainless steel screw electrodes over the frontal cortex (AP: +2.0, ML: ±1.5) and two over the parietal cortex (AP: -3.0, ML: ±2.0) for EEG recording.

    • Insert two flexible, insulated wire electrodes into the nuchal (neck) muscles for EMG recording to measure muscle tone.

    • The electrode assembly is secured to the skull with dental acrylic.

  • Post-Operative Care: Administer analgesics for 3 days post-surgery. Allow a minimum of 10-14 days for full recovery. Causality: A sufficient recovery period is crucial to ensure that recorded sleep is not confounded by pain, inflammation, or stress from the surgical procedure, establishing a stable physiological baseline.

3. Experimental Design and Dosing

  • Design: A within-subjects, counterbalanced, crossover design is essential. Each animal will serve as its own control, receiving both the vehicle and this compound on separate occasions. Causality: This design minimizes the impact of inter-individual variability in sleep patterns, thereby increasing statistical power and the reliability of the results.

  • Habituation: Habituate animals to the recording cables and sleep restriction chambers for at least two consecutive days before baseline recordings begin.

  • Baseline Recording: Record EEG/EMG for 48 hours to establish a stable, individual sleep-wake architecture for each animal.

  • Dosing:

    • Compound: this compound, dissolved in a suitable vehicle (e.g., 20% Captisol).

    • Dose: 3 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.), consistent with published effective doses.[6]

    • Control: Vehicle administration.

    • Timing: Administer the dose at the beginning of the light (inactive) phase.

  • Washout Period: A washout period of at least 7 days must separate the vehicle and drug testing sessions to prevent carry-over effects.

4. Sleep Restriction and Recovery

  • Method: An automated, biofeedback-driven method where cage rotation is triggered by the EEG signature of sleep is ideal for replicating the original study.[7] Alternatively, the "flowerpot" or gentle handling methods can be used for REM- or total sleep deprivation, respectively, though these introduce different confounding stressors.[16][17]

  • Protocol: Following drug/vehicle administration, initiate an 11-hour period of sleep restriction. Immediately following this, allow a 13-hour ad libitum recovery period.

5. Data Acquisition and Analysis

  • Acquisition: Continuously record EEG and EMG signals throughout the baseline, restriction, and recovery periods. Digitize signals at a sampling rate of ≥256 Hz.

  • Sleep Scoring:

    • Divide the recordings into 10-second epochs.

    • Score each epoch as Wake, NREM, or REM sleep based on standard criteria (e.g., high-amplitude, low-frequency EEG and low EMG for NREM; low-amplitude, high-frequency EEG with theta dominance and EMG atonia for REM).[14]

    • Trustworthiness: The scoring must be performed by at least one, preferably two, trained individuals who are blinded to the experimental condition (vehicle vs. This compound) to eliminate observer bias.

  • Primary Endpoints:

    • Total time spent in Wake, NREM, and REM during the recovery period.

    • Calculation of "lost" sleep during the restriction period compared to the same time block in the baseline recording.

    • Calculation of NREM and REM sleep recovery as a percentage of the amount lost.

Interpreting Potential Outcomes

  • Successful Replication: If the results show a significant deficit in NREM recovery (~20-30%) alongside a robust REM recovery (~70-80%) following this compound administration, this would strongly validate the initial findings. It would confirm a novel pharmacological profile and spur further investigation into the role of the mGlu5-NMDA pathway in sleep homeostasis.

  • Failure to Replicate: A lack of significant difference between NREM and REM recovery (e.g., both are suppressed, or both rebound proportionally) would necessitate a critical evaluation of methodological differences. Factors such as the specific sleep restriction method, animal supplier, or subtle environmental variables could play a role. Such a result would not invalidate the original finding but would highlight its potential lack of robustness and the need for more defined experimental conditions.

  • Partial Replication: Observing a statistically significant but less dramatic separation between NREM and REM recovery would suggest the effect is real but potentially of a smaller magnitude than initially reported.

Conclusion

The preclinical data on this compound present a compelling and unusual pharmacological profile, suggesting a dissociation of NREM and REM sleep homeostatic recovery. This effect, if reproducible, could open new avenues for understanding the fundamental regulation of sleep states and offer novel therapeutic strategies. However, the principle of reproducibility is the bedrock of scientific advancement. The existing evidence is based on a limited set of experiments, and independent verification is paramount. The comparative analysis and detailed protocol provided in this guide offer a rigorous framework for researchers to systematically investigate, validate, and expand upon these intriguing findings, ultimately clarifying the true potential of this compound as a tool for sleep modulation.

References

  • Gilmour, G., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology, 232, 3205–3219. [Link][6]

  • Gilmour, G., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. PubMed. [Link][7]

  • L-J, et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-39. [Link][5]

  • Brooks, P. L., & Peever, J. H. (2012). REM Sleep at its Core – Circuits, Neurotransmitters, and Pathophysiology. Frontiers in Neurology, 3, 9. [Link][1]

  • Adamantidis, A., et al. (2024). Selective REM sleep restriction in mice using a device designed for tunable somatosensory stimulation. Journal of Neuroscience Methods, 402, 109999. [Link][18]

  • Niwa, Y., et al. (2018). Molecular Mechanisms of REM Sleep. Frontiers in Neurology, 9, 813. [Link][2]

  • Zhou, J., et al. (2024). Orphan GPR52 as an emerging neurotherapeutic target. Drug Discovery Today, 103922. [Link]

  • Krystal, A. D. (2016). PM537. GPR52 agonists show pro-cognitive properties. Neuropsychopharmacology, 41, S379-S474. [Link]

  • Patel, A. K., et al. (2023). Physiology, REM Sleep. StatPearls. [Link][3]

  • Havekes, R., et al. (2013). Experimental sleep deprivation as a tool to test memory deficits in rodents. Frontiers in Systems Neuroscience, 7, 106. [Link][16]

  • Dr. Oracle. (2025). What medications can suppress REM (Rapid Eye Movement) sleep?. Dr. Oracle. [Link][8]

  • Le, T. H., et al. (2021). Experimental and computational analysis of REM sleep distributed cortical activity in mice. Journal of Neurophysiology, 125(5), 1826-1842. [Link][14]

  • Iranzo, A. (2021). Current Treatment Options for REM Sleep Behaviour Disorder. Journal of Clinical Medicine, 10(22), 5313. [Link][12]

  • Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?. Patsnap Synapse. [Link]

  • McCarley, R. W. (2007). Mechanisms and models of REM sleep control. Sleep, 30(7), 896-931. [Link][4]

  • Wang, M., et al. (2023). Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water. Experimental and Therapeutic Medicine, 25(6), 254. [Link][17]

  • Iranzo, A. (2021). Current Treatment Options for REM Sleep Behaviour Disorder. ResearchGate. [Link][19]

  • Zhou, J., et al. (2024). Orphan GPR52 as an emerging neurotherapeutic target. PubMed. [Link]

  • Popa, D., et al. (2013). Rapid eye movements during sleep in mice: High trait-like stability qualifies rapid eye movement density for characterization of phenotypic variation in sleep patterns of rodents. Sleep, 36(2), 289-298. [Link][15]

  • Anderson, K. N., & Shneerson, J. M. (2009). Drug Treatment of REM Sleep Behavior Disorder: the Use of Drug Therapies Other Than Clonazepam. Journal of Clinical Sleep Medicine, 5(3), 235-239. [Link][9]

  • ResearchGate. A potential sign transduction pathway for GPR52. ResearchGate. [Link]

  • ClinicalTrials.gov. (2026). Sleep Quality and the Efficacy of a Multimodal Sleep Pathway in Hospitalized Orthopedic Trauma Patients. ClinicalTrials.gov. [Link]

  • Ahnaou, A., et al. (2022). Metabotropic glutamate receptor function and regulation of sleep-wake cycles. Neuropharmacology, 205, 108918. [Link]

  • Dr. Oracle. (2025). What medications can reduce or deprive REM (Rapid Eye Movement) sleep?. Dr. Oracle. [Link][13]

  • Mayo Clinic. (2018). REM sleep behavior disorder - Diagnosis and treatment. Mayo Clinic. [Link][10]

  • SciTechDaily. (2024). Breakthrough in Sleep Science: Melatonin's Key Role in REM Sleep Revealed. SciTechDaily. [Link][11]

Sources

A Head-to-Head Benchmarking Guide: LSN2814617 Versus Standard mGluR5 Potentiators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, data-driven comparison of the novel metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), LSN2814617, against established standard mGluR5 potentiators: CDPPB, ADX47273, and VU0360172. We will delve into their comparative pharmacology, physicochemical properties, and in vivo efficacy, supported by detailed experimental protocols to enable researchers to conduct their own benchmarking studies.

Introduction: The Therapeutic Promise of mGluR5 Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and cognitive deficits.[1] Positive allosteric modulators (PAMs) of mGluR5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism of action preserves the natural spatio-temporal dynamics of glutamatergic signaling, potentially leading to a more favorable therapeutic window compared to orthosteric agonists.[1]

This guide focuses on this compound, a novel mGluR5 PAM with a distinct pro-vigilant profile, and compares its performance against three well-characterized mGluR5 PAMs:

  • CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): A widely studied mGluR5 PAM with demonstrated pro-cognitive and antipsychotic-like effects.[2]

  • ADX47273: A potent and selective mGluR5 PAM with brain-penetrant properties and demonstrated efficacy in models of psychosis and cognitive impairment.[3]

  • VU0360172: A highly potent and selective mGluR5 PAM with improved physicochemical properties.[4]

Comparative Pharmacology: Potency and Efficacy

The primary measure of a PAM's activity is its ability to potentiate the response of mGluR5 to glutamate. This is typically quantified by determining the half-maximal effective concentration (EC50) and the maximal potentiation (Emax) in in vitro assays.

CompoundEC50 (nM)Maximal Potentiation (Emax)Cell LineAssay TypeReference
This compound 52Not explicitly reportedMCB3901 cells expressing human mGluR5Calcium Mobilization[5]
CDPPB 274- to 5-fold shift in glutamate EC50Not specifiedNot specified[6]
ADX47273 170Not explicitly reportedHEK293 cells expressing rat mGluR5Calcium Mobilization[3]
VU0360172 1660.7% reversal of amphetamine-induced hyperlocomotion (in vivo)N/AIn vivo behavioral assay[7]

Expert Insights: The EC50 values indicate that VU0360172 is the most potent of the four compounds in vitro, followed by CDPPB and then this compound and ADX47273. It is important to note that a direct comparison of Emax is challenging due to variations in reporting metrics (fold-shift vs. percentage reversal in vivo). However, the significant in vivo efficacy of VU0360172 at a relatively low dose suggests a high degree of maximal potentiation. The 4- to 5-fold leftward shift in the glutamate concentration-response curve induced by CDPPB indicates substantial potentiation. While Emax for this compound is not explicitly stated in the available literature, its potent pro-vigilant effects in vivo suggest a significant level of receptor potentiation.

Physicochemical Properties and CNS Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system (CNS) disorders. This is influenced by its physicochemical properties, such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA).

CompoundMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (Ų)Reference
This compound 341.393.574.9PubChem CID: 53390848
CDPPB 364.44.967.8PubChem CID: 11245456
ADX47273 473.55.280.4PubChem CID: 11660993
VU0360172 355.44.355.1PubChem CID: 25167198

Expert Insights: All four compounds generally adhere to the principles of CNS drug design, with molecular weights under 500 g/mol and calculated LogP values in a range that balances solubility and membrane permeability. A lower TPSA is generally associated with better BBB penetration. VU0360172 exhibits the lowest TPSA, suggesting potentially favorable CNS penetration characteristics.

In Vivo Efficacy: A Comparative Overview

While in vitro data provides valuable insights into potency and mechanism, in vivo studies are essential to understand the therapeutic potential of these compounds.

  • This compound: Demonstrates a powerful and enduring pro-vigilant effect, significantly increasing wakefulness in rats. This effect is qualitatively distinct from that of traditional stimulants like amphetamine and modafinil, with a smaller compensatory sleep response.[5]

  • CDPPB: Has shown efficacy in models of cognitive enhancement, including facilitating the extinction of cocaine-associated contextual memory.[6] It also reverses cognitive deficits induced by NMDA receptor antagonists.[2]

  • ADX47273: Exhibits antipsychotic-like and pro-cognitive activities. It has been shown to enhance performance in the Morris water maze, a test of spatial learning and memory.[8]

  • VU0360172: Effectively reverses amphetamine-induced hyperlocomotion in rats, a model predictive of antipsychotic activity.[9]

Expert Insights: The distinct pro-vigilant profile of this compound sets it apart from the other three PAMs, which have been more extensively characterized for their pro-cognitive and antipsychotic-like effects. This suggests that while all four compounds target mGluR5, they may elicit different downstream neurophysiological effects, a concept known as biased modulation. Further head-to-head studies in a battery of behavioral paradigms are warranted to fully elucidate their comparative in vivo profiles.

Experimental Protocols for Benchmarking

To facilitate direct comparison, we provide detailed protocols for two key assays used in the characterization of mGluR5 PAMs.

In Vitro Calcium Mobilization Assay

This assay is the primary method for determining the potency and efficacy of mGluR5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing mGluR5.

Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Plate mGluR5-expressing cells in a 384-well plate incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_pam Add PAM dilutions to the cell plate load_dye->add_pam prepare_compounds Prepare serial dilutions of PAMs and a fixed concentration of glutamate (EC20) prepare_compounds->add_pam incubate_pam Incubate for a defined period add_pam->incubate_pam add_glutamate Add glutamate (EC20) to initiate the response incubate_pam->add_glutamate read_fluorescence Measure fluorescence intensity over time using a FLIPR instrument add_glutamate->read_fluorescence generate_curves Generate concentration-response curves read_fluorescence->generate_curves calculate_ec50 Calculate EC50 and Emax values generate_curves->calculate_ec50 G cluster_prep Slice Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prepare_animal Anesthetize and decapitate a rodent extract_brain Rapidly extract the brain prepare_animal->extract_brain slice_brain Prepare acute brain slices (e.g., hippocampus) using a vibratome extract_brain->slice_brain recover_slices Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) slice_brain->recover_slices transfer_slice Transfer a slice to the recording chamber recover_slices->transfer_slice patch_neuron Establish a whole-cell patch-clamp recording from a neuron transfer_slice->patch_neuron record_baseline Record baseline synaptic activity (e.g., EPSCs) patch_neuron->record_baseline apply_pam Bath-apply the mGluR5 PAM record_baseline->apply_pam record_effect Record changes in synaptic activity apply_pam->record_effect measure_parameters Measure changes in amplitude, frequency, and kinetics of synaptic events record_effect->measure_parameters statistical_analysis Perform statistical analysis to determine significance measure_parameters->statistical_analysis

Caption: Workflow for ex vivo whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize a rodent (e.g., a rat or mouse) and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare 300-400 µm thick coronal or sagittal brain slices containing the region of interest (e.g., the hippocampus) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).

    • Visualize neurons using a microscope with differential interference contrast optics.

  • Whole-Cell Recording:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution.

    • Approach a neuron with the recording pipette and apply gentle suction to form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs), in voltage-clamp mode.

    • Bath-apply the mGluR5 PAM at a known concentration.

    • Continue recording to observe any changes in the amplitude, frequency, or kinetics of the synaptic currents.

  • Data Analysis:

    • Analyze the recorded data using appropriate software to quantify the changes in synaptic parameters before and after PAM application.

    • Perform statistical tests to determine the significance of the observed effects.

Mechanism of Action: mGluR5 Signaling Pathway

mGluR5 is a Gq/11-coupled receptor. Upon binding of glutamate, the receptor undergoes a conformational change that activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in regulating synaptic plasticity, gene expression, and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq/11 mGluR5->Gq activates PAM PAM (this compound, etc.) PAM->mGluR5 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates ERK ERK PKC->ERK activates AKT Akt PKC->AKT activates SynapticPlasticity Synaptic Plasticity ERK->SynapticPlasticity GeneExpression Gene Expression ERK->GeneExpression AKT->SynapticPlasticity AKT->GeneExpression

Caption: Simplified mGluR5 signaling pathway.

Conclusion

This compound presents a unique profile as an mGluR5 PAM, distinguished by its potent pro-vigilant effects. While standard potentiators like CDPPB, ADX47273, and VU0360172 have been primarily investigated for their pro-cognitive and antipsychotic-like properties, the distinct in vivo effects of this compound suggest potential therapeutic applications in disorders of arousal and sleep-wake regulation.

This guide provides a framework for the comparative evaluation of these compounds. The provided protocols offer a starting point for researchers to conduct their own head-to-head studies, which are essential for a comprehensive understanding of the subtle yet significant differences between these mGluR5 PAMs. Further investigation into the potential for biased agonism and the downstream signaling consequences of each compound will be crucial in elucidating their full therapeutic potential and guiding the development of next-generation mGluR5 modulators.

References

  • Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. PubMed. [Link]

  • Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles. PubMed Central. [Link]

  • mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. National Institutes of Health. [Link]

  • Potency and efficacy. Deranged Physiology. [Link]

  • Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning. PubMed Central. [Link]

  • Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. PubMed Central. [Link]

  • ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats. PubMed. [Link]

  • The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits. I.R.I.S. [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PubMed Central. [Link]

  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. MDPI. [Link]

  • Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. PubMed Central. [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. IntechOpen. [Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Peter Ertl. [Link]

  • Topological polar surface area: a useful descriptor in 2D-QSAR. PubMed. [Link]

  • Whole-cell patch-clamp recordings. Protocols.io. [Link]

  • Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. PubMed. [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices. PubMed Central. [Link]

  • Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. PubMed Central. [Link]

  • (A) Scheme of the novel object recognition behavioral paradigm. (B)... ResearchGate. [Link]

  • Efficacy. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. National Institutes of Health. [Link]

  • Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of mGluR5 Receptor Occupancy with PET Ligands in the Context of LSN2814617 Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Receptor Occupancy in the Era of Allosteric Modulation

The landscape of neuropharmacology is increasingly focused on the nuanced control of receptor function through allosteric modulation. LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), exemplifies this sophisticated approach to drug development.[1][2][3] Unlike orthosteric ligands that directly compete with endogenous neurotransmitters, PAMs like this compound bind to a distinct site on the receptor, modulating its response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more refined therapeutic window.[4]

Positron Emission Tomography (PET) is an indispensable tool in the clinical development of such compounds, providing a non-invasive method to quantify the engagement of a drug with its target in the living human brain.[4][5][6] Measuring receptor occupancy (RO) is paramount to establishing a clear relationship between drug dosage, target engagement, and clinical response.[7][8] This guide provides a comprehensive comparison of leading PET ligands for mGluR5 and a detailed protocol for their cross-validation, ensuring robust and reliable RO data in the development of mGluR5-targeting therapeutics like this compound.

Selecting the Optimal PET Ligand for mGluR5 Occupancy Studies: A Comparative Analysis

The choice of a PET radioligand is a critical decision that can significantly impact the quality and interpretability of receptor occupancy data. For mGluR5, two PET ligands have emerged as the frontrunners: [¹¹C]ABP688 and [¹⁸F]FPEB.[2] Both are allosteric antagonists that bind to the same site as many mGluR5 modulators, making them suitable for competition studies.[4]

[¹¹C]ABP688: The High-Signal Veteran

[¹¹C]ABP688 is a well-characterized and widely used PET tracer for mGluR5.[1][9][10][11] It exhibits high specificity and a favorable signal-to-noise ratio, providing clear delineation of mGluR5-rich brain regions.[1] However, its use is constrained by the short 20-minute half-life of Carbon-11, which necessitates an on-site cyclotron for production.[2]

[¹⁸F]FPEB: The Versatile Contender

[¹⁸F]FPEB, labeled with Fluorine-18, offers a significantly longer half-life of approximately 110 minutes.[2][12] This extended timeframe allows for more flexible experimental designs, centralized radioligand production and distribution to multiple imaging centers, and the potential for longer scan durations to achieve better statistical sampling.[2][5] While it has a slightly lower specific signal-to-noise ratio compared to [¹¹C]ABP688 due to higher non-specific binding, its logistical advantages are substantial.[2]

Head-to-Head Comparison
Feature[¹¹C]ABP688[¹⁸F]FPEBRationale and Implications
Radionuclide Carbon-11Fluorine-18The choice of radionuclide dictates the half-life and, consequently, the logistical feasibility of the study.
Half-life ~20 minutes~110 minutesThe longer half-life of ¹⁸F allows for centralized manufacturing and shipping, making multi-center trials more practical. It also allows for longer scan durations.[2]
Signal-to-Noise Ratio HighModerate to High[¹¹C]ABP688 generally provides a higher specific signal, which can be advantageous for imaging regions with lower receptor densities.[2]
Non-specific Binding LowModerateHigher non-specific binding with [¹⁸F]FPEB can make quantification more challenging in some brain regions.[2]
Clinical Experience ExtensiveGrowingBoth ligands have been used in numerous clinical studies, providing a solid foundation of data for comparison.[9][11][13][14]
Logistical Feasibility Requires on-site cyclotronCan be shipped from a central radiopharmacyThe logistical ease of [¹⁸F]FPEB is a significant advantage for large-scale clinical trials.
Test-Retest Reliability GoodExcellentBoth ligands show good to excellent test-retest reliability, which is crucial for longitudinal studies and assessing drug effects.

Experimental Design for Cross-Validation of mGluR5 PET Ligands

A robust cross-validation study is essential to ensure that the chosen PET ligand provides accurate and reproducible measures of receptor occupancy. The following protocol outlines a comprehensive approach to cross-validating [¹¹C]ABP688 and [¹⁸F]FPEB for an this compound receptor occupancy trial.

Study Objective

To compare the performance of [¹¹C]ABP688 and [¹⁸F]FPEB in measuring mGluR5 receptor occupancy by this compound in a cohort of healthy volunteers.

Study Design

A within-subject, randomized, crossover design is recommended. Each subject will undergo four PET scans:

  • Baseline scan with [¹¹C]ABP688

  • Baseline scan with [¹⁸F]FPEB

  • Post-dose scan with [¹¹C]ABP688 after administration of this compound

  • Post-dose scan with [¹⁸F]FPEB after administration of this compound

The order of the baseline scans and the post-dose scans should be randomized to minimize any potential order effects. A sufficient washout period should be implemented between the this compound administrations.

G cluster_screening Subject Screening & Consent cluster_randomization Randomization cluster_session1 Imaging Session 1 cluster_drug_admin Drug Administration cluster_session2 Imaging Session 2 cluster_washout Washout Period cluster_crossover Crossover screening Inclusion/Exclusion Criteria Met rand Randomize Scan Order screening->rand pet1 Baseline PET Scan ([¹¹C]ABP688 or [¹⁸F]FPEB) rand->pet1 drug Administer this compound pet1->drug mri Structural MRI pet2 Post-dose PET Scan ([¹¹C]ABP688 or [¹⁸F]FPEB) drug->pet2 washout Sufficient Washout pet2->washout crossover Repeat with Alternate Ligand washout->crossover crossover->pet1 Second Ligand Baseline G cluster_data Data Acquisition cluster_processing Image Processing cluster_modeling Kinetic Modeling cluster_ro Receptor Occupancy Calculation raw_pet Dynamic PET Data motion Motion Correction raw_pet->motion mri Structural MRI coreg PET-MRI Co-registration mri->coreg plasma Arterial Plasma Data model Compartmental Modeling (e.g., 2-Tissue Compartment Model) plasma->model motion->coreg roi ROI Delineation coreg->roi tac Time-Activity Curves roi->tac tac->model vt Volume of Distribution (V_T) model->vt ro_calc RO (%) = (V_T_baseline - V_T_postdose) / V_T_baseline * 100 vt->ro_calc

Sources

Technical Comparison Guide: LSN2814617 Efficacy in Reversing SDZ 220-581 Induced Deficits

[1][2]

Executive Summary

LSN2814617 is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] Developed to address Cognitive Impairment Associated with Schizophrenia (CIAS), it functions primarily by potentiating glutamatergic signaling without the excitotoxicity risks associated with direct orthosteric agonists.

This guide analyzes the efficacy of this compound specifically in reversing deficits induced by SDZ 220-581 , a competitive NMDA receptor antagonist.[2][3][4] Unlike non-competitive channel blockers (e.g., PCP, MK-801), SDZ 220-581 competes directly at the glutamate recognition site, creating a distinct model of glutamatergic hypofunction.

Key Finding: this compound significantly attenuates SDZ 220-581 induced deficits in operant conditioning and attention tasks.[2] However, experimental data suggests this reversal is driven by optimization of general arousal and vigilance rather than a direct enhancement of working memory maintenance.

Mechanistic Architecture

To understand the experimental efficacy, one must first grasp the distinct pharmacological interaction between the mGlu5 PAM and the competitive NMDA antagonist.

Signaling Pathway Interaction

The mGlu5 receptor is physically and functionally coupled to the NMDA receptor via scaffolding proteins (e.g., PSD-95, Homer). This compound does not activate mGlu5 directly; it lowers the threshold for activation by endogenous glutamate, thereby "tuning up" the system to compensate for the blockade imposed by SDZ 220-581.

GSDZSDZ 220-581(Competitive Antagonist)NMDARNMDA Receptor(Glutamate Site)SDZ->NMDARBlocksLSNThis compound(mGlu5 PAM)mGlu5mGlu5 Receptor(Allosteric Site)LSN->mGlu5Potentiates (+)GlutamateEndogenousGlutamateGlutamate->NMDARCompetesGlutamate->mGlu5ActivatesCa_InfluxReduced Ca2+ Influx(Hypofunction)NMDAR->Ca_InfluxInhibitionGq_PathwayGq/PLC/IP3 Signaling(Potentiation)mGlu5->Gq_PathwayActivatesOutcomeRestoration ofThalamocortical ArousalCa_Influx->OutcomeDeficitGq_Pathway->NMDARPositive Feedback(Phosphorylation)Gq_Pathway->OutcomeCompensates

Figure 1: Functional interaction between mGlu5 potentiation and NMDA blockade. This compound amplifies mGlu5 signaling to compensate for the reduction in NMDA-mediated calcium influx caused by SDZ 220-581.

Comparative Efficacy Analysis

Experimental Context: Why SDZ 220-581?

Researchers utilize SDZ 220-581 because it offers a "cleaner" pharmacological profile for testing competitive interactions than high-affinity channel blockers like MK-801.

  • SDZ 220-581 Target: Competitive antagonist at the NMDA glutamate recognition site.[2][3][4][5]

  • Deficit Profile: Induces robust impairments in Variable Interval (VI-30) responding (motivation/motor) and Delayed Matching to Position (DMTP) (accuracy/working memory).

Performance Data: this compound vs. Alternatives

The following table summarizes the efficacy of this compound compared to its "sibling" molecule LSN2463359 and standard reference compounds.

CompoundClassVI-30 Deficit Reversal (SDZ Induced)DMTP Accuracy Reversal (SDZ Induced)Mechanism Note
This compound mGlu5 PAMHigh Efficacy High Efficacy Effect is not delay-dependent; indicates arousal optimization.[2]
LSN2463359 mGlu5 PAMHigh EfficacyHigh EfficacyHigher binding affinity (Ki=377nM) but lower fold-shift than this compound.
CDPPB mGlu5 PAM (Gen 1)Moderate/LowLowLimited by poor bioavailability and rapid metabolism.
Modafinil Wakefulness AgentModerateModerateIncreases premature responses; distinct side-effect profile.
Clozapine AntipsychoticHigh EfficacyVariableReverses SDZ deficits but induces sedation at effective doses.
Interpretation of Results
  • Selective Rescue: this compound effectively reverses deficits induced by competitive antagonists (SDZ 220-581) but fails to reverse deficits induced by channel blockers (PCP, MK-801) in instrumental tasks. This suggests the mechanism relies on amplifying the remaining glutamate signal, which is impossible if the channel pore is physically occluded.

  • Arousal vs. Cognition: In the DMTP task, this compound improved accuracy across all delay intervals equally. If it were a specific working memory enhancer, the effect size should increase with longer delays (where memory load is higher). The uniform improvement indicates the drug restores functional capacity and vigilance (wake-promotion) rather than specific memory encoding.

Validated Experimental Protocols

To replicate these findings, the following protocols must be strictly adhered to. These workflows ensure that the observed reversal is due to the drug interaction and not confounding variables like baseline sedation.

Protocol A: Induction of Deficits (SDZ 220-581)

Objective: Establish a stable baseline of cognitive/motor impairment without complete cataleptic shutdown.

  • Subject: Male Lister Hooded rats (or equivalent strain), food-restricted to 85% free-feeding weight.

  • Compound Preparation: Dissolve SDZ 220-581 in minimal 0.1 M NaOH and adjust to pH 7.4 with HCl; dilute with saline.

  • Dosing: Administer 2.5 - 5.0 mg/kg via subcutaneous (s.c.) injection.

  • Timing: Administer 30 minutes prior to behavioral testing.

  • Validation: Verify deficit by comparing Vehicle/Vehicle vs. Vehicle/SDZ groups. A >30% reduction in correct responses or response rate is required for a valid model.

Protocol B: Reversal Assessment (this compound)

Objective: Measure the attenuation of SDZ-induced deficits.[2][6]

  • Compound Preparation: Suspend this compound in 1% CMC (carboxymethylcellulose) / 0.25% Tween 80.

  • Dosing: Administer 3.0 - 10.0 mg/kg per os (oral gavage).

  • Timing: Administer 60 minutes prior to testing (30 mins before SDZ injection).

  • Workflow Diagram:

ProtocolT_minus_60T-60 min:Administer this compound (PO)T_minus_30T-30 min:Administer SDZ 220-581 (SC)T_minus_60->T_minus_30T_zeroT-0:Start Behavioral Task(VI-30 or DMTP)T_minus_30->T_zeroAnalysisData Analysis:Compare Response Rate& Accuracy %T_zero->Analysis

Figure 2: Temporal dosing regimen for interaction studies. Pre-treatment with the PAM allows sufficient receptor occupancy before the competitive antagonist challenge.

Conclusion

This compound demonstrates robust efficacy in reversing behavioral deficits induced by the competitive NMDA antagonist SDZ 220-581.[2][6] The data supports its classification as a wake-promoting cognitive enhancer .

However, researchers must distinguish between specific cognitive enhancement and arousal normalization. The uniform improvement in DMTP performance suggests this compound functions primarily by restoring cortical arousal and attention, countering the "hypo-vigilant" state induced by NMDA blockade. This makes it a promising candidate for treating the negative and cognitive symptoms of schizophrenia, particularly those related to attentional disengagement.

References

  • Gilmour, G., et al. (2013). "In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat." Neuropharmacology. Link

  • Gastambide, F., et al. (2012). "The mGlu5 positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat." Neuropharmacology. Link

  • Urwyler, S., et al. (1996). "Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists - II. Pharmacological characterization in vivo." Neuropharmacology. Link

  • Gilmour, G., et al. (2009). "Diverse and often opposite behavioural effects of NMDA receptor antagonists in rats: implications for 'NMDA antagonist modelling' of schizophrenia."[7] Psychopharmacology. Link

Safety Operating Guide

Executive Summary: Operational Integrity in Handling LSN2814617

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often focus intensely on the application of a novel reagent—in this case, LSN2814617 , a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). However, the scientific lifecycle is not complete until the compound is neutralized and disposed of with the same precision used in its synthesis.

This compound is not a generic buffer; it is a brain-penetrant, CNS-active fluorinated heterocycle designed to modulate neurotransmission. Improper disposal risks environmental persistence and unintended biological effects in non-target organisms. This guide provides a self-validating disposal protocol based on the compound’s physicochemical properties and biological activity.

Technical Profile & Hazard Identification

To dispose of this compound safely, we must first understand its stability and reactivity.[1] As a fluorinated phenyl-oxadiazole derivative, it possesses high lipophilicity (required for BBB penetration) and chemical stability, making it resistant to simple hydrolytic degradation.

Parameter Technical Specification
Compound Name This compound
IUPAC Name (7S)-3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine
Molecular Class Fluorinated Heterocycle / Triazolopyridine
Biological Target mGlu5 Receptor (Positive Allosteric Modulator)
Physical State Solid (Powder)
Solubility Low in water; soluble in DMSO, Ethanol, and organic solvents.[2]
Primary Hazard Potent Bioactive Substance (PBS). Potential CNS effects if inhaled/ingested. Potential aquatic toxicity due to fluorination and stability.
Mechanism of Action (Context for Bioactivity)

Understanding the mechanism emphasizes why containment is critical. This compound potentiates the response of mGlu5 to glutamate, meaning trace environmental exposure could theoretically alter neurological function in sensitive species.

mGlu5_Signaling Glutamate Glutamate (Orthosteric Ligand) mGlu5 mGlu5 Receptor (GPCR Class C) Glutamate->mGlu5 Binds LSN This compound (PAM Site) LSN->mGlu5 Allosteric Potentiation Gq Gq Protein Activation mGlu5->Gq Couples NMDA NMDA Receptor Potentiation mGlu5->NMDA Modulates PLC Phospholipase C (PLC) Gq->PLC Activates Ca Intracellular Ca2+ Mobilization PLC->Ca Increases

Figure 1: this compound Mechanism of Action.[2][3][4][5][6] The compound acts allosterically to potentiate mGlu5 signaling, leading to downstream calcium mobilization and NMDA receptor modulation.

Operational Safety & Containment

Before disposal, handling protocols must prevent exposure.[7][8] Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety glasses. If handling dry powder outside a hood (not recommended), N95 or P100 respiratory protection is required.

  • Deactivation: Unlike biologicals, bleach is ineffective for chemically degrading this compound. Do not attempt to oxidize with hypochlorite.

Disposal Protocols

The disposal strategy relies on High-Temperature Incineration . Due to the fluorinated nature of the molecule, standard chemical treatment is insufficient to break the carbon-fluorine bonds, and landfilling is strictly prohibited to prevent groundwater leaching.

A. Solid Waste (Pure Compound)
  • Segregation: Place pure this compound or expired stocks into a dedicated screw-cap container labeled "Hazardous Waste - Toxic Organic Solid."

  • Labeling: Clearly mark the container with the full chemical name and "Fluorinated Heterocycle."

  • Disposal Path: Transfer to EHS for High-Temperature Incineration (approx. 1100°C) with flue gas scrubbing (to capture HF gas generated during combustion).

B. Liquid Waste (Stock Solutions)

This compound is typically dissolved in DMSO or Ethanol.

  • Segregation: Do not mix with aqueous acid/base waste streams. Collect in "Non-Halogenated Solvent Waste" (if in EtOH/DMSO) or "Halogenated Solvent Waste" (if in DCM/Chloroform).

    • Note: While this compound contains fluorine, the solvent determines the waste stream classification for bulk liquids unless the concentration of the fluorinated compound is >1%. However, best practice suggests tagging the waste as "Contains Fluorinated Organics."

  • Precipitation (Optional for High Volume): For large volumes (>1L) of aqueous waste containing this compound, treat with activated charcoal to adsorb the organic compound, filter, and dispose of the charcoal as solid hazardous waste (see Section A).

C. Contaminated Consumables

Pipette tips, weigh boats, and gloves.

  • Collection: Collect in a dedicated solid hazardous waste bag (e.g., yellow biohazard-style bag, but labeled for chemical waste).

  • Disposal: Incineration. Do not autoclave ; autoclaving may volatilize the compound or fail to degrade it.

Disposal Decision Logic

Disposal_Workflow Start Waste Containing This compound Type Determine Physical State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid Consumable Contaminated Tips/Gloves Type->Consumable Incinerate High-Temp Incineration (Hazardous Waste Stream) Solid->Incinerate SolventType Identify Solvent Liquid->SolventType Consumable->Incinerate OrgSolvent Organic (DMSO/EtOH) SolventType->OrgSolvent AqSolvent Aqueous Buffer SolventType->AqSolvent OrgSolvent->Incinerate Solvent Waste AqSolvent->Incinerate If <1L (Collect as Liq Waste) Charcoal Adsorb with Activated Charcoal AqSolvent->Charcoal If >1L Volume Filter Filter Solids Charcoal->Filter Filter->Incinerate Solid Phase Filter->AqSolvent Filtrate Check

Figure 2: Disposal Decision Tree. A logical workflow ensuring all forms of this compound are routed to incineration to prevent environmental release.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent aerosolization.[1]

  • Evacuate & Alert: If the spill involves dry powder >100mg outside a hood, evacuate the immediate area to allow aerosols to settle.

  • PPE Up: Don double gloves, safety goggles, and a lab coat.

  • Liquid Spill:

    • Absorb with inert material (vermiculite or chemical spill pads).

    • Do not use paper towels alone, as they may not contain the solvent effectively.

    • Place soaked materials into a hazardous waste bag.

    • Clean surface with 70% Ethanol followed by a detergent wash.

  • Powder Spill:

    • Do not sweep (creates dust).

    • Cover with a wet paper towel (dampened with water or ethanol) to wet the powder.

    • Wipe up carefully and place in hazardous waste.

References

  • Gilmour, G., et al. (2013). "In vitro characterization of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound." Neuropharmacology, 64, 224-239.[2][4]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 53384845." PubChem.

  • Lindsley, C. W., & Stauffer, S. R. (2013).[2] "Metabotropic Glutamate Receptor 5-positive Allosteric Modulators for the Treatment of Schizophrenia (2004–2012)."[2][4] Pharmaceutical Patent Analyst, 2(1), 93-108.[2]

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for LSN2814617

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

In the fast-paced world of drug discovery and development, the introduction of novel compounds like LSN2814617 presents both immense opportunity and significant safety challenges. While the full toxicological profile of this compound is under continuous investigation, its potent pharmacological activity necessitates a proactive and stringent approach to personal protection. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.

Our core philosophy is grounded in the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls, a system that prioritizes the most effective safety interventions.[1][2][3][4][5] While this document focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense.[3][5] Its efficacy is maximized when integrated with robust engineering and administrative controls.

dot graph "Hierarchy_of_Controls" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_most_effective" { label="Most Effective"; bgcolor="#F1F3F4"; Elimination [label="Elimination\nPhysically remove the hazard", fillcolor="#4285F4"]; Substitution [label="Substitution\nReplace the hazard", fillcolor="#4285F4"]; }

subgraph "cluster_less_effective" { label="Less Effective"; bgcolor="#F1F3F4"; Engineering [label="Engineering Controls\nIsolate people from the hazard", fillcolor="#FBBC05"]; Administrative [label="Administrative Controls\nChange the way people work", fillcolor="#FBBC05"]; PPE [label="Personal Protective Equipment (PPE)\nProtect the worker with the appropriate equipment", fillcolor="#EA4335"]; }

Elimination -> Substitution -> Engineering -> Administrative -> PPE [style=invis]; } caption: The NIOSH Hierarchy of Controls prioritizes safety measures from most to least effective.

I. The Core Principle: Containment and Exposure Minimization

Given the potent nature of this compound, the primary goal is to prevent any direct contact with the substance. When handling highly potent compounds, containment must be provided during all laboratory procedures.[6] This involves a multi-layered approach where engineering controls provide the primary barrier, and PPE serves as the critical final barrier to protect the operator.

Occupational Exposure Bands (OEB): A Framework for Potency

While the specific Occupational Exposure Limit (OEL) for this compound is yet to be established, it is prudent to handle it as a compound falling into a high OEB category (e.g., OEB 4 or 5), signifying high potency and the need for stringent containment.[7]

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)General Description
OEB 310-100 µg/m³Slightly Toxic
OEB 41-10 µg/m³Potent
OEB 5<1 µg/m³Highly Potent

II. Essential Personal Protective Equipment for this compound

A risk assessment of all procedures involving this compound is mandatory to determine the appropriate level of PPE.[8][9] However, the following provides a baseline for all laboratory activities.

A. Respiratory Protection: The First Line of Defense Against Inhalation

For potent compounds, respiratory protection is paramount. A powered air-purifying respirator (PAPR) is often recommended for OEB 4 and 5 compounds as it provides a higher protection factor than standard respirators.[7][10]

  • Rationale: Potent compounds can pose a significant inhalation hazard, even in small quantities. A PAPR creates positive pressure inside the hood, preventing contaminated air from entering.

  • Protocol:

    • Ensure proper fit testing of the respirator.

    • Inspect the respirator, including batteries and filters, before each use.

    • Follow a strict donning and doffing procedure to avoid contamination.

B. Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles are the minimum requirement when handling any liquid chemicals.[11] When working with this compound, a face shield worn over chemical splash goggles is essential to protect against splashes and aerosols.[11]

  • Rationale: The eyes are a primary route of chemical exposure. A face shield provides an additional layer of protection for the entire face.

  • Protocol:

    • Ensure goggles provide a complete seal around the eyes.

    • The face shield should be worn in conjunction with goggles, not as a replacement.[11]

    • Clean and disinfect eye and face protection after each use.

C. Body Protection: A Barrier Against Dermal Exposure

A disposable, chemical-resistant gown or coverall is mandatory. It is strongly recommended that workers wear a protective gown when handling hazardous drugs.[12]

  • Rationale: Standard lab coats may not provide adequate protection against potent compounds. A disposable gown minimizes the risk of cross-contamination.

  • Protocol:

    • Select a gown with long sleeves and a solid front.

    • Change gowns immediately if contaminated.

    • Dispose of used gowns as hazardous waste.

D. Hand Protection: The Critical Interface

Double gloving with chemically resistant gloves is a critical requirement.[8][12]

  • Rationale: A single glove can be subject to pinholes or degradation. Double gloving provides an additional layer of protection.

  • Protocol:

    • Wear two pairs of nitrile or other chemically resistant gloves.

    • The outer glove should be worn over the cuff of the gown.

    • Change the outer glove frequently, and both gloves immediately upon any sign of contamination.

dot graph "PPE_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_donning" { label="Donning Sequence"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Gown -> Respirator -> Goggles -> FaceShield -> InnerGlove -> OuterGlove; }

subgraph "cluster_doffing" { label="Doffing Sequence"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; OuterGlove_d [label="Outer Glove"]; Gown_d [label="Gown"]; FaceShield_d [label="Face Shield"]; Goggles_d [label="Goggles"]; InnerGlove_d [label="Inner Glove"]; Respirator_d [label="Respirator"]; OuterGlove_d -> Gown_d -> FaceShield_d -> Goggles_d -> InnerGlove_d -> Respirator_d; } } caption: A systematic approach to donning and doffing PPE is crucial to prevent contamination.

III. Operational Plan: Integrating PPE into Your Workflow

The effectiveness of PPE is directly tied to its correct use within the broader context of laboratory operations.

A. Handling and Preparation

  • All handling of this compound should be conducted within a certified chemical fume hood or a barrier isolator.[13]

  • Barrier isolators are the most common equipment for contained handling of potent materials.[13]

  • Ensure all equipment is operated under negative pressure to prevent the escape of airborne particles.[13]

B. Spill Management

In the event of a spill, immediately evacuate the area and notify the appropriate safety personnel. A spill kit specifically for potent compounds should be readily available.

IV. Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and all contaminated materials is a critical final step in the safety lifecycle.

A. Waste Segregation

All materials that have come into contact with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous chemical waste.[14][15]

B. Containerization

  • Use designated, leak-proof, and clearly labeled containers for all this compound waste.[16]

  • Never mix hazardous waste with non-hazardous waste.[17]

C. Decontamination

  • All non-disposable equipment must be thoroughly decontaminated following a validated procedure.

  • Empty containers that held acute hazardous waste must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17]

D. Final Disposal

  • Hazardous waste must be disposed of through a licensed hazardous waste contractor.[14]

  • Never dispose of this compound down the drain or in the regular trash.[14][15][18] Evaporation of chemicals as a disposal method is also prohibited.[14][17]

dot graph "Disposal_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_waste_stream" { label="Waste Stream"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05"]; this compound [label="this compound Usage"]; Contaminated_Materials [label="Contaminated PPE & Labware"]; Decontamination_Waste [label="Decontamination Rinsate"]; }

subgraph "cluster_disposal" { label="Disposal Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Segregation [label="Segregate as\nHazardous Waste"]; Containerization [label="Properly Labeled\nSealed Containers"]; Licensed_Disposal [label="Licensed Hazardous\nWaste Disposal"]; }

This compound -> Contaminated_Materials; this compound -> Decontamination_Waste; Contaminated_Materials -> Segregation; Decontamination_Waste -> Segregation; Segregation -> Containerization -> Licensed_Disposal; } caption: A structured workflow for the safe disposal of this compound and associated waste.

By adhering to these rigorous guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The responsible handling of potent compounds like this compound is a shared responsibility that underpins the integrity and success of our scientific endeavors.

V. References

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • NIOSH's Hierarchy of Controls. NES, Inc. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Bakar Labs. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • The Hierarchy of Controls. National Association of Safety Professionals. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • About Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]

  • Identifying Hazard Control Options: The Hierarchy of Controls. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Hierarchy of Hazard Controls: The 5 Safety Controls Explained. OSHA.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.